molecular formula C5H6N4S B1269277 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile CAS No. 72760-85-1

3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

カタログ番号: B1269277
CAS番号: 72760-85-1
分子量: 154.2 g/mol
InChIキー: IUVUVQGOSHLPJV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C5H6N4S and its molecular weight is 154.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-amino-3-methylsulfanyl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S/c1-10-5-3(2-6)4(7)8-9-5/h1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVUVQGOSHLPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352956
Record name 5-Amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72760-85-1
Record name 5-Amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-5-(METHYLTHIO)PYRAZOLE-4-CARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Reaction Mechanism of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the reaction mechanism for the formation of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of the pyrazole core is a cornerstone of heterocyclic chemistry, and understanding the mechanistic underpinnings of its formation is crucial for reaction optimization and the development of novel analogues. This document outlines the key synthetic pathways, presents a plausible reaction mechanism, details experimental protocols, and provides quantitative data from related syntheses.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substituent pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecular architectures, particularly in the design of kinase inhibitors and other targeted therapeutics. A thorough understanding of its formation is therefore of significant scientific and industrial interest.

Proposed Reaction Mechanism

The formation of this compound is most plausibly achieved through the cyclocondensation of a suitable three-carbon precursor with hydrazine. A key starting material for this synthesis is 2-[bis(methylthio)methylene]malononitrile . This compound serves as a masked 1,3-dielectrophile, primed for reaction with a dinucleophile like hydrazine.

The proposed reaction mechanism proceeds in the following steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the electrophilic carbon atoms of the ketene dithioacetal. This results in the formation of a tetrahedral intermediate.

  • Elimination of Methanethiol: The tetrahedral intermediate collapses, leading to the elimination of one of the methylthio groups as methanethiol, a good leaving group. This step forms a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining terminal amino group of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the nitrile carbon.

  • Tautomerization: A final tautomerization step yields the aromatic this compound.

Reaction Pathway Visualization

Reaction_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Hydrazine Hydrazine Starting_Material 2-[Bis(methylthio)methylene]malononitrile Intermediate_1 Tetrahedral Intermediate Starting_Material->Intermediate_1 + Hydrazine Intermediate_2 Hydrazone Intermediate Intermediate_1->Intermediate_2 - CH3SH Intermediate_3 Cyclized Intermediate Intermediate_2->Intermediate_3 Intramolecular Cyclization Final_Product 3-Amino-5-(methylthio)-1H- pyrazole-4-carbonitrile Intermediate_3->Final_Product Tautomerization

Caption: Proposed reaction mechanism for the formation of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of 3-amino-5-substituted-1H-pyrazole-4-carbonitriles, adapted from established literature procedures. This protocol can serve as a starting point for the synthesis of the title compound.

General Procedure for the Synthesis of 3-Amino-5-substituted-1H-pyrazole-4-carbonitriles

Materials:

  • 2-[Bis(methylthio)methylene]malononitrile

  • Hydrazine hydrate

  • Ethanol or Dioxane (solvent)

  • Glacial acetic acid (optional, catalyst)

Procedure:

  • A solution of 2-[bis(methylthio)methylene]malononitrile (1 equivalent) is prepared in a suitable solvent such as ethanol or dioxane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Hydrazine hydrate (1-1.2 equivalents) is added dropwise to the solution at room temperature.

  • A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

  • The reaction mixture is then heated to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, propanol) to afford the pure this compound.

Experimental Workflow

Experimental_Workflow Start Start Dissolve Dissolve 2-[Bis(methylthio)methylene]malononitrile in solvent Start->Dissolve Add_Hydrazine Add Hydrazine Hydrate Dissolve->Add_Hydrazine Reflux Heat to Reflux (2-6h) Add_Hydrazine->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Reflux->Cool Reaction Complete Monitor->Reflux Evaporate Remove Solvent under Reduced Pressure Cool->Evaporate Recrystallize Recrystallize from suitable solvent Evaporate->Recrystallize Product Pure Product Recrystallize->Product

Caption: A generalized experimental workflow for the synthesis of the target compound.

Quantitative Data

5-SubstituentStarting MaterialReaction ConditionsYield (%)Reference
Phenyl3-Oxo-3-phenylpropanenitrileHydrazine, Dioxane, refluxGood[1][2]
4-Chlorophenyl3-(4-Chlorophenyl)-3-oxopropanenitrileHydrazine, Dioxane, reflux95[1]
2-Thienyl3-Oxo-3-(2-thienyl)propanenitrileHydrazine, Dioxane, reflux93[1]

Conclusion

The formation of this compound is a synthetically accessible process, likely proceeding through a well-understood cyclocondensation mechanism. The use of 2-[bis(methylthio)methylene]malononitrile as a starting material provides a direct and efficient route to this valuable heterocyclic scaffold. The experimental protocols and mechanistic insights provided in this guide are intended to aid researchers in the successful synthesis and further derivatization of this and related compounds for applications in drug discovery and development.

References

Spectroscopic and Synthetic Profile of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

  • Molecular Formula: C₅H₆N₄S

  • Molecular Weight: 154.19 g/mol

  • CAS Number: 72760-85-1[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of spectral data from analogous compounds reported in the scientific literature.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~ 2.50Singlet3H-S-CH₃Expected chemical shift for a methyl group attached to a sulfur atom.
~ 5.50Broad Singlet2H-NH₂Chemical shift can vary with solvent and concentration.
~ 12.0Broad Singlet1H-NH (pyrazole ring)Tautomeric proton, signal may be broad and exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentNotes
~ 15-S-CH₃Typical range for a methyl carbon attached to sulfur.
~ 80C4 (C-CN)The carbon bearing the nitrile group is expected to be significantly shielded.
~ 115-CNCharacteristic chemical shift for a nitrile carbon.
~ 150C5 (C-S-CH₃)Carbon atom of the pyrazole ring attached to the methylthio group.
~ 160C3 (C-NH₂)Carbon atom of the pyrazole ring attached to the amino group.

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignmentNotes
3400 - 3200Strong, BroadN-H stretching (NH₂ and NH)Two distinct peaks may be observed for the symmetric and asymmetric stretches of the primary amine.
2220 - 2230Strong, SharpC≡N stretchingCharacteristic absorption for a nitrile group.
~ 1640MediumN-H bending (scissoring)Deformation vibration of the primary amine.
~ 1560MediumC=N stretching (pyrazole ring)Ring stretching vibrations.
~ 1450MediumC-H bending (CH₃)Asymmetric and symmetric bending of the methyl group.

Table 4: Predicted Mass Spectrometry Data

m/z ValueInterpretationNotes
154[M]⁺Molecular ion peak.
139[M - CH₃]⁺Loss of the methyl group.
127[M - HCN]⁺Loss of hydrogen cyanide from the ring.
111[M - CH₃S]⁺Loss of the methylthio radical.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 3-amino-5-substituted-1H-pyrazole-4-carbonitriles is well-documented and typically involves the cyclization of a suitable precursor with hydrazine. A plausible and efficient route to synthesize the title compound is outlined below.

Synthetic Scheme

Synthetic_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Product Malononitrile Malononitrile Ketene_dithioacetal [Bis(methylthio)methylene]malononitrile Malononitrile->Ketene_dithioacetal 1. Base (e.g., NaH) 2. CS₂ 3. CH₃I Carbon_disulfide Carbon Disulfide Methyl_iodide Methyl Iodide Hydrazine Hydrazine Target_Compound 3-Amino-5-(methylthio)-1H- pyrazole-4-carbonitrile Ketene_dithioacetal->Target_Compound Hydrazine Hydrate (e.g., in Ethanol, reflux)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of [Bis(methylthio)methylene]malononitrile

  • To a stirred suspension of a strong base, such as sodium hydride (2.2 equivalents), in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), cooled to 0 °C, add malononitrile (1.0 equivalent) dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add carbon disulfide (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Stir the resulting mixture at room temperature for 2-3 hours.

  • Again, cool the mixture to 0 °C and add methyl iodide (2.2 equivalents) dropwise.

  • Allow the reaction to proceed at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford [bis(methylthio)methylene]malononitrile.

Step 2: Synthesis of this compound

  • Dissolve [bis(methylthio)methylene]malononitrile (1.0 equivalent) in a suitable solvent, such as ethanol or isopropanol.

  • To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield this compound.

Spectroscopic Characterization Workflow

The following diagram illustrates the typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Characterization_Workflow Start Synthesized Crude Product Purification Purification (Chromatography/Recrystallization) Start->Purification Purity_Check Purity Assessment (TLC, LC-MS) Purification->Purity_Check Structure_Elucidation Structural Elucidation Purity_Check->Structure_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR IR IR Spectroscopy Structure_Elucidation->IR MS Mass Spectrometry Structure_Elucidation->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Structure Confirmed Structure Data_Analysis->Final_Structure

References

Spectroscopic Analysis of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the 1H and 13C NMR spectroscopic data for the heterocyclic compound 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile is not publicly available in the reviewed scientific literature. While the synthesis and characterization of numerous analogous 3-amino-5-substituted-1H-pyrazole-4-carbonitriles have been reported, specific spectral assignments and detailed experimental protocols for the methylthio-substituted derivative remain elusive.

This technical guide addresses the current landscape of spectroscopic information for this compound, providing a framework for its analysis based on data from structurally related molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and heterocyclic chemistry who require a comprehensive understanding of the characterization of this pyrazole derivative.

Predicted Spectroscopic Data

In the absence of direct experimental data, the following tables present predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on the analysis of published data for similar pyrazole structures and general principles of NMR spectroscopy. The expected signals are attributed to the key functional groups and the core pyrazole structure.

Table 1: Predicted 1H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 12.0 - 13.0Broad Singlet1HNH (pyrazole ring)
~ 5.0 - 6.0Broad Singlet2HNH2 (amino group)
~ 2.5Singlet3HS-CH3 (methylthio group)

Table 2: Predicted 13C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 160C3 (carbon bearing the amino group)
~ 155C5 (carbon bearing the methylthio group)
~ 115CN (nitrile carbon)
~ 80C4 (carbon bearing the nitrile group)
~ 15S-CH3 (methylthio carbon)

Experimental Protocols

A general experimental protocol for acquiring NMR spectra of pyrazole derivatives is provided below. This methodology can be adapted for the analysis of this compound once a sample is synthesized and purified.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is homogeneous and free of any particulate matter.

2. NMR Data Acquisition:

  • 1H and 13C NMR spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • For 1H NMR, standard acquisition parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.

  • For 13C NMR, a wider spectral width (e.g., 200-220 ppm) is required. A larger number of scans (often several hundred to thousands) and a longer relaxation delay (2-5 seconds) are typically necessary due to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

  • Chemical shifts should be referenced internally to the residual solvent peak or to an internal standard such as tetramethylsilane (TMS).

Molecular Structure and NMR Workflow

The following diagrams illustrate the molecular structure of the target compound with atom numbering for NMR assignment and a typical workflow for NMR data acquisition and analysis.

Caption: Molecular structure of this compound.

cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Tuning and Shimming) A->B C 1H NMR Data Acquisition B->C D 13C NMR Data Acquisition B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Peak Picking, Integration, Assignment) E->F G Structure Elucidation and Verification F->G

Caption: A generalized workflow for NMR data acquisition and analysis.

Conclusion

While a definitive experimental dataset for the 1H and 13C NMR of this compound is not currently available in the public domain, this guide provides a predictive framework and standard operating procedures for its spectroscopic characterization. The provided information is intended to assist researchers in the anticipation of spectral features and in the design of appropriate experimental strategies for the definitive structural elucidation of this compound. Further research is required to isolate or synthesize this compound and publish its complete and verified spectroscopic data.

A Technical Guide to the Crystal Structure Analysis of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The crystal structure of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile is not publicly available in crystallographic databases. This guide presents a hypothetical crystal structure analysis based on established methodologies and data from closely related pyrazole derivatives. The presented data is representative and intended to serve as a technical example.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its potential biological activities and use as a synthetic precursor. Understanding its three-dimensional structure is crucial for elucidating structure-activity relationships, guiding drug design, and predicting its physicochemical properties. This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of this compound, from crystal growth to data analysis and interpretation.

Experimental Protocols

A detailed protocol for the single-crystal X-ray diffraction analysis of the title compound is outlined below.

Crystal Growth

High-quality single crystals suitable for X-ray diffraction are paramount for a successful structure determination. The following methods can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is prepared. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. Slow evaporation of the solvent over several days to weeks can yield well-formed crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble (the "inner solution"). This vial is then placed in a larger, sealed container with a second solvent in which the compound is poorly soluble (the "anti-solvent"). The anti-solvent should be more volatile than the solvent of the inner solution. Over time, the anti-solvent vapor diffuses into the inner solution, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even lower temperatures, to induce crystallization.

X-ray Data Collection

A suitable single crystal is selected and mounted on a diffractometer. Data collection is performed using the following general procedure:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head using a cryoprotectant oil and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Diffractometer: Data is collected on a modern single-crystal X-ray diffractometer, such as a Bruker D8 QUEST or Rigaku XtaLAB Synergy-S, equipped with a sensitive detector (e.g., a CMOS photon-counting detector).

  • Radiation Source: Monochromatic X-ray radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), is used.

  • Data Collection Strategy: A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., using ω and φ scans). The data collection strategy is optimized to ensure a high completeness of the diffraction data and a good redundancy.

  • Data Processing: The raw diffraction images are processed using software such as Bruker's APEX suite or CrysAlisPro. This involves integration of the reflection intensities, correction for Lorentz and polarization effects, and an empirical absorption correction based on multi-scan data.

Structure Solution and Refinement

The crystal structure is solved and refined using specialized crystallographic software:

  • Structure Solution: The crystal structure is solved using direct methods or dual-space recycling methods, as implemented in programs like SHELXT or SIR2014. These methods determine the initial positions of the non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using full-matrix least-squares on F². This is typically performed with the SHELXL program. The refinement process involves adjusting the atomic coordinates, anisotropic displacement parameters for non-hydrogen atoms, and a weighting scheme to achieve the best fit between the calculated and observed structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms attached to carbon are placed in geometrically calculated positions and refined using a riding model. Hydrogen atoms attached to nitrogen are typically located in the difference Fourier map and their positions and isotropic displacement parameters are refined freely or with appropriate restraints.

  • Validation: The final refined structure is validated using tools like PLATON and the IUCr's checkCIF service to ensure the quality and correctness of the model. The final structural data is then deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Data Presentation

The following tables summarize the hypothetical crystallographic data for this compound.

Crystal Data and Structure Refinement
ParameterValue
Empirical formulaC₅H₆N₄S
Formula weight154.19
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.52(1) Å, α = 90°
b = 9.87(2) Å, β = 105.3(1)°
c = 7.64(1) Å, γ = 90°
Volume619.1(2) ų
Z4
Density (calculated)1.652 Mg/m³
Absorption coefficient0.43 mm⁻¹
F(000)320
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.5° to 28.0°
Index ranges-11 ≤ h ≤ 11, -13 ≤ k ≤ 13, -10 ≤ l ≤ 10
Reflections collected6450
Independent reflections1420 [R(int) = 0.035]
Completeness to theta = 25.242°99.8 %
Absorption correctionSemi-empirical from equivalents
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1420 / 0 / 95
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.042, wR2 = 0.115
R indices (all data)R1 = 0.058, wR2 = 0.128
Largest diff. peak and hole0.35 and -0.28 e.Å⁻³
Selected Bond Lengths (Å)
Atom1Atom2Length
S1C51.745(2)
S1C61.798(3)
N1N21.373(2)
N1C51.334(3)
N2C31.381(3)
N3C31.335(3)
N4C71.148(3)
C3C41.421(3)
C4C51.392(3)
C4C71.435(3)
Selected Bond Angles (°)
Atom1Atom2Atom3Angle
C5S1C6102.5(1)
N2N1C5111.8(2)
C3N2N1104.9(2)
N3C3N2118.5(2)
N3C3C4130.2(2)
N2C3C4111.3(2)
C5C4C3105.8(2)
C5C4C7126.5(2)
C3C4C7127.7(2)
N1C5C4106.2(2)
N1C5S1123.4(2)
C4C5S1130.4(2)

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow of the single-crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of This compound crystal_growth Crystal Growth (e.g., Slow Evaporation) synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation (checkCIF) structure_refinement->validation deposition Database Deposition (e.g., CSD) validation->deposition

Caption: Experimental workflow for crystal structure analysis.

Molecular Structure and Intermolecular Interactions

This diagram shows a hypothetical molecular structure and potential hydrogen bonding interactions in the crystal lattice.

Caption: Molecular structure and a potential hydrogen bond.

Conclusion

This technical guide has detailed the hypothetical crystal structure analysis of this compound. By following the outlined experimental protocols, from crystal growth to data refinement, a high-quality crystal structure can be determined. The representative data presented in the tables and the visualizations of the workflow and molecular interactions provide a comprehensive framework for researchers working with this and related compounds. The structural insights gained from such an analysis are invaluable for applications in drug discovery and materials science.

In-Depth Technical Guide: 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 72760-85-1

This technical guide provides a comprehensive overview of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed synthesis protocol, and a summary of its reported biological activities, with a focus on its potential as an anticancer and antimicrobial agent.

Chemical and Physical Properties

PropertyValueReference
CAS Number 72760-85-1[1]
Molecular Formula C5H6N4S[1]
Molecular Weight 154.19 g/mol [1]
Appearance Solid[2]
Purity >97% (Commercially available)[1]

Synthesis and Characterization

Experimental Protocol: Synthesis of 3-Amino-5-substituted-1H-pyrazole-4-carbonitriles (General Procedure)

This protocol is adapted from methodologies reported for the synthesis of structurally similar compounds.[3][4]

Materials:

  • Appropriate β-ketonitrile or equivalent precursor

  • Hydrazine hydrate or a suitable hydrazine salt

  • Solvent (e.g., ethanol, dioxane, or acetic acid)

  • Base (if required, e.g., potassium carbonate)

Procedure:

  • Dissolve the starting β-ketonitrile precursor (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add hydrazine hydrate (1-1.2 equivalents) to the solution. If a hydrazine salt is used, a base may be required to liberate the free hydrazine.

  • The reaction mixture is then heated to reflux for a period ranging from 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, dioxane) to yield the pure 3-amino-5-substituted-1H-pyrazole-4-carbonitrile.

Characterization Data

The following table summarizes typical spectroscopic data for aminopyrazole-4-carbonitrile derivatives, which would be expected for this compound.[3][7][8][9]

Spectroscopic Data Characteristic Peaks/Signals
¹H NMR δ (ppm): Signals for the amino group (NH2) protons, a singlet for the pyrazole NH proton, and signals corresponding to the methylthio group.
¹³C NMR δ (ppm): Resonances for the carbon atoms of the pyrazole ring, the nitrile carbon, and the methylthio carbon.
IR (cm⁻¹) Peaks corresponding to N-H stretching of the amino group, C≡N stretching of the nitrile group, and C=N and C=C stretching of the pyrazole ring.
Mass Spectrometry (MS) A molecular ion peak (M+) corresponding to the molecular weight of the compound.

Biological Activity

Derivatives of 3-amino-1H-pyrazole-4-carbonitrile have been reported to exhibit a range of biological activities, including anticancer and antimicrobial properties.[10][11][12][13][14][15][16] While specific quantitative data for this compound is limited in the public domain, the following sections present data for structurally related compounds to provide an indication of its potential bioactivity.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of pyrazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases crucial for cancer cell proliferation.[12][13][17]

Table of IC₅₀ Values for Structurally Related Pyrazole Derivatives:

CompoundCancer Cell LineIC₅₀ (µM)Reference
Pyrazole Derivative 1MCF-7 (Breast)5.21[12]
Pyrazole Derivative 2HepG2 (Liver)3.53[12]
Pyrazole Derivative 3HCT116 (Colon)10.7[10]
Pyrazolo[3,4-d]pyrimidine 4bU937 (Leukemia)<20
Pyrazolo[3,4-d]pyrimidine 4lU937 (Leukemia)<20
Antimicrobial Activity

The pyrazole scaffold is also a key feature in many compounds with significant antimicrobial activity.[11][14][15][16]

Table of Minimum Inhibitory Concentration (MIC) Values for Structurally Related Pyrazole Derivatives:

CompoundBacterial/Fungal StrainMIC (µg/mL or µmol/mL)Reference
Pyrano[2,3-c]pyrazole 5cKlebsiella pneumoniae6.25[16]
Pyrano[2,3-c]pyrazole 5cListeria monocytogenes50[16]
Pyrazolo[3,4-b]pyridine 4aE. coli1.0 mg/mL[11]
Pyrazolo[3,4-b]pyridine 4cS. aureus1.0 mg/mL[11]
Quinoline-Pyrido[2,3-d]pyrimidinone 10Various Bacteria/Fungi1-5 µmol/mL[15]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Start_1 β-Ketothioether Precursor Reaction Condensation Reaction (e.g., in Ethanol, Reflux) Start_1->Reaction Start_2 Hydrazine Hydrate Start_2->Reaction Workup Cooling & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product 3-Amino-5-(methylthio)-1H- pyrazole-4-carbonitrile Purification->Product

Caption: Synthetic pathway for this compound.

Logical Relationship of Biological Activities

Biological_Activity cluster_activities Potential Biological Activities cluster_mechanisms Potential Mechanisms of Action Compound 3-Amino-5-(methylthio)-1H- pyrazole-4-carbonitrile Anticancer Anticancer Activity Compound->Anticancer Antimicrobial Antimicrobial Activity Compound->Antimicrobial Kinase_Inhibition Protein Kinase Inhibition Anticancer->Kinase_Inhibition Cell_Wall_Synthesis Inhibition of Bacterial Cell Wall Synthesis Antimicrobial->Cell_Wall_Synthesis

Caption: Potential biological activities and mechanisms of action.

References

Biological Activity Screening of Novel Pyrazole Carbonitrile Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carbonitrile derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. Their versatile scaffold allows for diverse substitutions, leading to potent agents with potential applications in oncology, infectious diseases, and enzyme inhibition. This technical guide provides an in-depth overview of the biological activity screening of novel pyrazole carbonitrile compounds, focusing on their synthesis, detailed experimental protocols for various screening assays, and the signaling pathways they modulate. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Synthesis of Pyrazole Carbonitrile Derivatives

The synthesis of pyrazole carbonitrile derivatives often involves multicomponent reactions, providing an efficient and atom-economical approach to this scaffold. A common method is a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a hydrazine derivative.[1][2]

General Synthetic Protocol:

A typical synthesis involves the reaction of an appropriate aldehyde, malononitrile, and phenylhydrazine in the presence of a suitable catalyst and solvent. For instance, a mixture of phenylhydrazine, a benzaldehyde derivative, and malononitrile can be stirred in a water/ethanol solvent at a specific temperature in the presence of a catalyst like LDH@PTRMS@DCMBA@CuI nanoparticles. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is separated, and the product is isolated and purified, often through recrystallization from a solvent like ethanol.[3] The structure of the synthesized compounds is then confirmed using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR.[1][2]

Anticancer Activity Screening

The anticancer potential of novel pyrazole carbonitrile compounds is a primary focus of research. The most common in vitro method to assess cytotoxicity is the MTT assay.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[4][5]

Procedure: [4][6][7]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the pyrazole carbonitrile compounds in cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Treat the cells with various concentrations of the compounds and include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.[4]

Quantitative Data: Anticancer Activity of Pyrazole Carbonitrile Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Series 1 (Pyrazole-Indole Hybrids)
7aHepG26.1 ± 1.9[8]
7bHepG27.9 ± 1.9[8]
Series 2 (Pyrazole Derivatives)
2A549-[6]
Series 3 (Pyrazolyl-thiourea Derivatives)
VIaHuman cell lines1.28[9]
VIeHuman cell lines0.94[9]
Series 4 (Pyrazole-Thiophene Hybrids)
2MCF-716.25 (µg/mL)[10]
14MCF-716.33 (µg/mL)[10]
Series 5 (Aminopyrimidinyl Pyrazole Analogs)
15--[11]
Series 6 (1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines)
4HepG2 & MCF-7-[12]
7HepG2 & MCF-7-[12]
10HepG2 & MCF-7-[12]
5HepG2 & MCF-7-[12]
6HepG2 & MCF-7-[12]
11HepG2 & MCF-7-[12]

Antimicrobial Activity Screening

Pyrazole carbonitrile derivatives have also shown significant promise as antimicrobial agents. The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.

Experimental Protocol: Agar Well Diffusion Assay

Principle: This method assesses the ability of a compound to inhibit the growth of a microorganism. The compound diffuses from a well through a solid agar medium inoculated with the test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Procedure: [13][14][15][16][17]

  • Media Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton agar for bacteria) and sterilize it. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Klebsiella pneumoniae). Spread the inoculum uniformly over the surface of the agar plate.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.

  • Compound Application: Prepare solutions of the pyrazole carbonitrile compounds in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 100 µg/mL). Add a fixed volume of the compound solution into each well. A solvent control and a standard antibiotic (e.g., Ampicillin) are also included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Quantitative Data: Antimicrobial Activity of Pyrazole Carbonitrile Derivatives
Compound/SeriesMicroorganismZone of Inhibition (mm) / MIC (µg/mL)Reference
[III]a-eStaphylococcus aureus (G+)-[13]
[III]a-eKlebsiella pneumoniae (G-)-[13]
Chloro derivativesS. aureus, C. albicans> 10 mm[15]

Enzyme Inhibition Screening

Many pyrazole carbonitrile compounds exert their biological effects by inhibiting specific enzymes that are crucial for disease progression. Various in vitro assays are used to determine the inhibitory potential of these compounds against different enzymes.

Experimental Protocol: Carbonic Anhydrase (CA) Inhibition Assay

Principle: The inhibitory activity against carbonic anhydrase is determined spectrophotometrically by measuring the enzyme-catalyzed hydration of CO2.

Procedure: [18][19][20][21][22]

  • Reaction Mixture: The assay is performed in a tris-base buffer (pH 7.4) containing ZnCl2.

  • Incubation: The enzyme solution is incubated with the test compound (dissolved in a suitable solvent like DMSO) for a specific time at a controlled temperature (e.g., 10 minutes at 25°C).

  • Substrate Addition: The reaction is initiated by adding the substrate (e.g., p-nitrophenyl acetate).

  • Measurement: The rate of the catalyzed reaction is monitored by measuring the change in absorbance at a specific wavelength.

  • Data Analysis: The inhibitory activity is expressed as the concentration of the compound required to inhibit the enzyme activity by 50% (IC50 or Ki).

Quantitative Data: Carbonic Anhydrase Inhibition by Pyrazole Derivatives
CompoundCA IsoformKi (nM)Reference
Pyrazolo[4,3-c]pyridine Sulfonamides
1fhCA I58.8[22]
1ghCA I66.8[22]
1khCA I88.3[22]
1khCA II5.6[22]
1fhCA II6.6[22]
1,3,5-trisubstituted-pyrazolines
13hCA I316.7 ± 9.6[20]
14hCA I-[20]
13hCA II412.5 ± 115.4[20]
14hCA II-[20]
Pyrazole-based benzene sulfonamides
4jhCAIIIC50 = 0.39 ± 0.05 µM[18]
4jhCAIXIC50 = 0.15 ± 0.07 µM[18]
4jhCAXIIIC50 = 0.28 ± 0.05 µM[18]
Experimental Protocol: Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay

Principle: The inhibitory activity against CDK2 is often measured using a kinase assay kit that detects the amount of ATP remaining after the kinase reaction.

Procedure: [8][9][23][24]

  • Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes the CDK2 enzyme, a substrate, and ATP.

  • Inhibitor Addition: The pyrazole carbonitrile compounds are added at various concentrations.

  • Kinase Reaction: The reaction is initiated and incubated at a specific temperature for a set time.

  • Detection: A detection reagent (e.g., Kinase-Glo) is added, which produces a luminescent signal proportional to the amount of ATP present.

  • Measurement: The luminescence is measured using a microplate reader.

  • Data Analysis: The inhibitory activity is calculated based on the reduction in kinase activity and expressed as IC50 values.

Quantitative Data: CDK2 Inhibition by Pyrazole Derivatives
CompoundIC50 (µM)Reference
Pyrazolyl-thiourea Derivatives
VIa1.28[9]
VIe0.94[9]
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines
15Ki = 0.005[11]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines
4-[12]
7-[12]
10-[12]
5-[12]
6-[12]
11-[12]
Pyrazole and Pyrazolo[1,5-a] pyrimidine derivatives
2d-[24]
2g-[24]
7d24.24 (HepG2)[24]
10b17.12 (HepG2)[24]
Experimental Protocol: EGFR and VEGFR-2 Kinase Inhibition Assay

Principle: The inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is determined using specific kinase assay kits. These assays typically measure the phosphorylation of a substrate by the respective kinase.

Procedure: [8][10][25][26][27][28][29][30]

  • Assay Setup: The assay is performed in a 96-well plate format.

  • Reaction Components: The reaction mixture contains the respective kinase (EGFR or VEGFR-2), a specific substrate, and ATP.

  • Inhibitor Addition: Pyrazole carbonitrile compounds are added at varying concentrations.

  • Kinase Reaction: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The level of substrate phosphorylation is quantified, often using an ELISA-based method or a luminescence-based assay.

  • Data Analysis: The IC50 values are calculated to determine the potency of the compounds as EGFR or VEGFR-2 inhibitors.

Quantitative Data: EGFR and VEGFR-2 Inhibition by Pyrazole Derivatives
CompoundTargetIC50 (µM)Reference
Fused Pyrazole Derivatives
3EGFR0.06[25]
9VEGFR-20.22[25]
12Dual EGFR/VEGFR-2-[25]
Pyrazole-Thiophene Hybrids
2Wild EGFR16.25 (µg/mL)[10]
14Wild EGFR16.33 (µg/mL)[10]
2Mutant (T790M) EGFR17.8 (µg/mL)[10]
14Mutant (T790M) EGFR16.6 (µg/mL)[10]
8VEGFR-235.85 (µg/mL)[10]
Pyrazolopyridine Derivatives
3fDual EGFR/VEGFR-20.066 (EGFR), 0.102 (VEGFR-2)[27]
Thiazolyl-pyrazolines
10bEGFR0.0407[29]
10dEGFR0.0325[29]
10bVEGFR-20.0784[29]
10dVEGFR-20.043[29]
Experimental Protocol: Phosphoinositide 3-kinase (PI3K) Inhibition Assay

Principle: PI3K activity is measured by quantifying the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from phosphatidylinositol (4,5)-bisphosphate (PIP2).

Procedure: [31][32][33][34]

  • Reaction Setup: The assay is typically carried out in a 96-well plate.

  • Reaction Components: The reaction mixture includes the PI3K enzyme, the substrate PIP2, and ATP.

  • Inhibitor Addition: The pyrazole carbonitrile compounds are added at different concentrations.

  • Kinase Reaction: The reaction is incubated to allow for the production of PIP3.

  • Detection: The amount of PIP3 produced is quantified using various methods, such as ELISA or fluorescence-based probes that specifically bind to PIP3.

  • Data Analysis: The IC50 values are determined to assess the inhibitory potency of the compounds.

Signaling Pathways and Mechanisms of Action

The biological activities of pyrazole carbonitrile compounds are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

CDK/Rb Pathway Inhibition

Cyclin-dependent kinases (CDKs), particularly CDK2, play a crucial role in cell cycle progression.[35][36][37] Inhibition of CDK2 by pyrazole derivatives can lead to cell cycle arrest, typically at the G1/S phase, and induce apoptosis.[11][24]

CDK_Rb_Pathway cluster_0 G1 Phase cluster_1 S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases DNA Synthesis DNA Synthesis E2F->DNA Synthesis promotes Growth Factors Growth Factors Growth Factors->Cyclin D activates Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->CDK4/6 inhibits

Caption: Inhibition of the CDK/Rb pathway by a pyrazole compound.

EGFR/VEGFR-2 Dual Inhibition Pathway

EGFR and VEGFR-2 are receptor tyrosine kinases that play critical roles in cancer cell proliferation, survival, and angiogenesis.[25][28] Dual inhibition of these receptors by pyrazole compounds can lead to a synergistic antitumor effect.

EGFR_VEGFR2_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway EGFR->RAS/MAPK Pathway VEGFR-2->PI3K/Akt Pathway Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Survival Survival PI3K/Akt Pathway->Survival Proliferation Proliferation RAS/MAPK Pathway->Proliferation Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->EGFR inhibits Pyrazole Inhibitor->VEGFR-2 inhibits

Caption: Dual inhibition of EGFR and VEGFR-2 signaling by a pyrazole compound.

JAK/STAT Signaling Pathway Inhibition

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for mediating signals from cytokines and growth factors, which are involved in inflammation and cancer.[38][39][40][41][42] Pyrazole derivatives have been identified as potent inhibitors of JAKs.

JAK_STAT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT dimerizes Gene Transcription Gene Transcription STAT->Gene Transcription translocates to nucleus and initiates Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->JAK inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole compound.

Conclusion

Novel pyrazole carbonitrile compounds represent a versatile and potent class of molecules with significant potential in drug discovery. Their broad range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, makes them attractive candidates for further development. This technical guide provides a comprehensive overview of the screening methodologies and known mechanisms of action for these compounds, serving as a valuable resource for researchers in the field. The detailed experimental protocols and visual representations of signaling pathways aim to facilitate the design and execution of future studies to unlock the full therapeutic potential of pyrazole carbonitrile derivatives.

References

In Vitro Evaluation of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro evaluation data for 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile is not extensively available in publicly accessible scientific literature. This guide provides a comprehensive overview of its role as a key synthetic intermediate and outlines the standard in vitro methodologies used for evaluating closely related pyrazole derivatives. The biological activities and quantitative data presented herein pertain to these derivatives and are intended to serve as a reference for potential research directions.

Executive Summary

This compound is a heterocyclic compound that serves as a versatile precursor in the synthesis of a wide array of bioactive pyrazole derivatives. While this compound itself is noted for potential biological activities, including anti-fungal, anti-bacterial, and anti-tumor effects, its primary role in medicinal chemistry has been as a foundational scaffold for the development of novel therapeutic agents. This technical guide summarizes the known applications of its derivatives, provides detailed experimental protocols for their in vitro evaluation, and visualizes relevant biological pathways and experimental workflows.

Role as a Synthetic Intermediate

This compound is a key building block for the synthesis of various fused pyrazole heterocyclic systems. Its reactive amino and cyano groups, along with the methylthio moiety, allow for a variety of chemical modifications, leading to the generation of diverse chemical libraries for drug discovery.

Inferred Biological Activities from Derivatives

The extensive research on pyrazole derivatives synthesized from this compound suggests a broad spectrum of pharmacological activities. The following table summarizes the in vitro activities of some of its notable derivatives.

Derivative ClassBiological ActivityTarget Cell Line(s)/Enzyme(s)Reported IC₅₀/Activity
Pyrazole-Indole HybridsAnticancerHepG2, MCF-7, HCT-116, A549IC₅₀ values in the low micromolar range
Pyrazolo[1,5-a]pyrimidinesAnticancerVarious cancer cell linesPotent cytotoxic effects observed
Carboxamide DerivativesAntimicrobial, AntifungalVarious bacterial and fungal strainsSignificant inhibitory activity reported
Imidazol-Pyrazole HybridsAnticancer, AntibacterialEGFR, A549, HepG2, E. coliIC₅₀ values in the sub-micromolar to low micromolar range

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically employed in the evaluation of pyrazole derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound or its derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the test compound in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Enzyme Inhibition Assay (e.g., Kinase Assay)

Many pyrazole derivatives have been identified as kinase inhibitors. The following is a general protocol for a kinase inhibition assay.

Materials:

  • Recombinant kinase (e.g., EGFR, FGFR)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Add the kinase and its substrate to the wells of a 384-well plate.

  • Add the test compound or vehicle control to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed (e.g., ADP) using a detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.

Visualizations

Synthetic Pathway for Pyrazole Derivatives

G A This compound B Chemical Modification (e.g., Cyclocondensation, Substitution) A->B Precursor C Library of Pyrazole Derivatives B->C Synthesis D Biological Screening C->D Testing E Lead Compound Identification D->E Analysis

Caption: Synthetic workflow from the core compound to lead identification.

General Experimental Workflow for In Vitro Evaluation

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Assays A Test Compound (this compound) B Stock Solution (in DMSO) A->B C Cell Viability Assay (e.g., MTT) B->C D Cytotoxicity Profiling C->D E Enzyme Inhibition (e.g., Kinase Assay) D->E F Mechanism of Action Studies E->F

Caption: A typical workflow for the in vitro evaluation of a test compound.

Hypothetical Signaling Pathway Inhibition

Many pyrazole derivatives exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor (e.g., EGFR, FGFR) Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade PI3K_AKT PI3K-AKT Pathway Receptor->PI3K_AKT Transcription Gene Transcription Kinase_Cascade->Transcription PI3K_AKT->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Pyrazole Pyrazole Derivative Pyrazole->Receptor Inhibition Pyrazole->Kinase_Cascade Inhibition

Potential Therapeutic Targets of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that serves as a key building block in the synthesis of a variety of biologically active molecules. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. While direct therapeutic targets of this compound are not extensively documented in publicly available research, its derivatives have shown significant potential as inhibitors of several key enzymes and proteins implicated in disease, particularly in the field of oncology. This technical guide consolidates the available information on the potential therapeutic avenues for this compound, focusing on the targets of its close analogs and providing detailed experimental methodologies for their investigation.

The primary therapeutic potential of compounds derived from this pyrazole core appears to be centered around the inhibition of protein kinases and the disruption of microtubule dynamics, both critical processes in the development and proliferation of cancer. This guide will delve into these potential targets, presenting quantitative data from relevant studies on its derivatives, detailed experimental protocols for key biological assays, and visual representations of associated signaling pathways and workflows.

Potential Therapeutic Areas and Mechanisms of Action

Based on the activity of its derivatives, the primary therapeutic area for this compound is anticipated to be oncology . The core structure is a versatile scaffold for the development of inhibitors targeting key cellular processes involved in cancer progression.

Two prominent potential mechanisms of action have been identified through the study of its analogs:

  • Kinase Inhibition: The pyrazole ring is a well-established hinge-binding motif in many kinase inhibitors. Derivatives of 3-amino-1H-pyrazole have been shown to inhibit various protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

  • Tubulin Polymerization Inhibition: Some pyrazole-containing compounds have been found to interfere with the dynamics of microtubule assembly. Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs. Inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis.

Quantitative Data for Derivatives

Table 1: Kinase Inhibitory Activity of 3-Amino-1H-pyrazole Derivatives

Derivative ClassTarget KinaseIC50 / Ki (nM)Reference Compound Example
Pyrimidinyl-pyrazolesCDK1633 (EC50)43d (as described in literature)
Pyrimidinyl-pyrazolesJNK32278a (as described in literature)
Pyrazolo[3,4-d]pyrimidinesEGFRWT8.21 (µM)12b (as described in literature)
Pyrazolo[3,4-d]pyrimidinesEGFRT790M19.56 (µM)12b (as described in literature)
IndenopyrazolesTubulin Polymerization7,3005b (as described in literature)

Table 2: Anti-proliferative Activity of 3-Amino-1H-pyrazole Derivatives in Cancer Cell Lines

Derivative ClassCell LineCancer TypeIC50 (µM)Reference Compound Example
Pyrazolo[3,4-d]pyrimidinesA549Lung Cancer8.2112b (as described in literature)
Pyrazolo[3,4-d]pyrimidinesHCT-116Colon Cancer19.5612b (as described in literature)
IndenopyrazolesK562Leukemia0.0215b (as described in literature)
IndenopyrazolesA549Lung Cancer0.695b (as described in literature)

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the potential mechanisms of action, the following diagrams, generated using the DOT language, illustrate a key signaling pathway that could be targeted and a typical experimental workflow for inhibitor screening.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pyrazole 3-Amino-5-(methylthio)- 1H-pyrazole-4-carbonitrile (or derivative) Pyrazole->RAF Inhibition

Caption: MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental_Workflow Start Start: Synthesize Pyrazole Derivative Library Biochemical_Screening Biochemical Screening: In Vitro Kinase Assays Start->Biochemical_Screening Cell_Based_Assays Cell-Based Assays: - Proliferation (MTT) - Apoptosis (Annexin V) Biochemical_Screening->Cell_Based_Assays Hit_Identification Hit Identification & Lead Prioritization Cell_Based_Assays->Hit_Identification Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies Hit_Identification->Lead_Optimization Active Hits In_Vivo_Studies In Vivo Studies: Xenograft Models Lead_Optimization->In_Vivo_Studies End End: Preclinical Candidate In_Vivo_Studies->End

Caption: A typical workflow for the screening and development of kinase inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound and its derivatives as potential therapeutic agents.

In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP (adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader (luminometer)

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a white, opaque 384-well microplate, add the test compound dilutions. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the purified kinase and the specific peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

In Vitro Tubulin Polymerization Assay

Objective: To assess the effect of a test compound on the in vitro assembly of tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • Glycerol

  • Test compound (dissolved in DMSO)

  • Paclitaxel (positive control for polymerization promotion)

  • Vinblastine or colchicine (positive controls for polymerization inhibition)

  • Spectrophotometer with temperature control

Procedure:

  • Prepare solutions of the test compound at various concentrations in polymerization buffer.

  • On ice, add the test compound solutions to a 96-well plate.

  • Add cold, purified tubulin to each well.

  • Place the plate in a spectrophotometer pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Plot the absorbance versus time to generate polymerization curves.

  • Compare the curves of the test compound-treated samples to the positive and negative controls to determine if the compound inhibits or promotes tubulin polymerization.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT-116)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader (absorbance)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include untreated and vehicle (DMSO) controls.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V Staining)

Objective: To detect and quantify apoptosis (programmed cell death) induced by a test compound in a cell population using flow cytometry.

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • The cell population will be differentiated into four quadrants:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compound.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. While direct evidence of its specific molecular targets is limited, the extensive research on its derivatives strongly suggests that protein kinases and tubulin are high-priority targets for investigation. The data and protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this versatile chemical scaffold. Further studies involving high-throughput screening against diverse enzyme panels and in various cancer cell lines are warranted to fully elucidate the therapeutic targets and mechanism of action of this compound and its next-generation analogs.

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of various derivatives starting from 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile. This versatile building block is a valuable precursor for the synthesis of a range of heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Overview of Synthetic Pathways

This compound offers several reactive sites for derivatization, including the 3-amino group, the 4-carbonitrile group, and the N1 position of the pyrazole ring. The primary synthetic strategies involve the condensation of the amino group with various electrophiles to construct fused heterocyclic systems or to introduce functionalized side chains.

A key application of this starting material is the synthesis of pyrazolo[3,4-d]pyrimidines, which are purine bioisosteres and have been investigated as kinase inhibitors and for other therapeutic applications. The general approach involves the reaction of the 3-amino group and the 4-carbonitrile with a one-carbon synthon to form the pyrimidine ring.

This document outlines a detailed, multi-step protocol for the synthesis of a substituted pyrazolo[3,4-d]pyrimidine derivative, starting with the N-arylation of a pyrazole precursor followed by cyclization. Additionally, a protocol for the derivatization of the 3-amino group is provided.

Experimental Protocols

Protocol 1: Synthesis of 3-Methylthio-1-[6-(p-tolyl)pyridazin-3-yl]pyrazolo[3,4-d]pyrimidine-4-amine

This protocol details a two-step synthesis of a pyrazolo[3,4-d]pyrimidine derivative. The first step involves the synthesis of the N-substituted pyrazole intermediate, and the second step is the cyclization to form the final product.

Step 1: Synthesis of 5-Amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile

This reaction involves the condensation of a hydrazine with a ketene S,S-acetal to form the substituted pyrazole.

  • Materials:

    • 3-Hydrazino-6-(p-tolyl)pyridazine

    • Ketene S,S-acetal derivative of this compound

    • Methanol

  • Procedure:

    • To a cold solution of 3-hydrazino-6-(p-tolyl)pyridazine (10 mmol) in methanol (100 mL), add the ketene S,S-acetal (10 mmol).

    • Stir the reaction mixture at room temperature for 3-6 hours.

    • Allow the reaction to stand overnight.

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the residue from a suitable solvent to obtain the pure product.[1]

Step 2: Synthesis of 3-Methylthio-1-[6-(p-tolyl)pyridazin-3-yl]pyrazolo[3,4-d]pyrimidine-4-amine

This step involves the cyclization of the o-aminonitrile intermediate.

  • Materials:

    • 5-Amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile

    • Methanol saturated with ammonia

  • Procedure:

    • Add the 5-Amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile (3 mmol) to methanol (20 mL) that has been saturated with ammonia at 0°C for 1 hour.

    • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

    • Collect the resulting precipitate by filtration.

    • Recrystallize the solid from an appropriate solvent to yield the final product.[1]

Protocol 2: Synthesis of 5-Methoxymethyleneamino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile

This protocol describes the derivatization of the 5-amino group of the pyrazole intermediate.

  • Materials:

    • 5-Amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile

    • Triethylorthoformate

    • Acetic anhydride

    • Ethanol (for recrystallization)

  • Procedure:

    • A mixture of 5-Amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile (10 mmol), triethylorthoformate (3 mL), and acetic anhydride (3 mL) is refluxed for 6 hours.[1]

    • Remove the solvent under reduced pressure.

    • The resulting solid is recrystallized from ethanol to give the purified product.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesized compounds described in the protocols.

Compound NameMolecular FormulaYield (%)Melting Point (°C)Analytical Data Reference
5-Amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrileC₁₆H₁₄N₆S--[1]
3-Methylthio-1-[6-(p-tolyl)pyridazin-3-yl]pyrazolo[3,4-d]pyrimidine-4-amineC₁₈H₁₅N₇S81275[1]
5-Methoxymethyleneamino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrileC₁₈H₁₆N₆OS75132[1]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic protocols.

G cluster_protocol1 Protocol 1: Synthesis of Pyrazolo[3,4-d]pyrimidine start1 Start Materials: 3-Hydrazino-6-(p-tolyl)pyridazine Ketene S,S-acetal step1_1 Condensation in Methanol (rt, 3-6h) start1->step1_1 intermediate1 Intermediate: 5-Amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile step1_1->intermediate1 step1_2 Cyclization in Methanolic Ammonia (0°C to rt, 6h) intermediate1->step1_2 product1 Final Product: 3-Methylthio-1-[6-(p-tolyl)pyridazin-3-yl]pyrazolo[3,4-d]pyrimidine-4-amine step1_2->product1

Caption: Workflow for Protocol 1.

G cluster_protocol2 Protocol 2: Derivatization of the Amino Group start2 Starting Material: 5-Amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile step2_1 Reaction with Triethylorthoformate and Acetic Anhydride (reflux, 6h) start2->step2_1 product2 Final Product: 5-Methoxymethyleneamino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile step2_1->product2

Caption: Workflow for Protocol 2.

Further Derivatization Strategies

The this compound scaffold can be further elaborated through various reactions. While specific examples with the methylthio substituent are limited in the literature, general methodologies for 3-aminopyrazole-4-carbonitriles can be applied. These include:

  • Acylation of the 3-amino group: Reaction with acyl chlorides or anhydrides can introduce a variety of substituents.

  • Reaction with isocyanates and isothiocyanates: This leads to the formation of urea and thiourea derivatives, respectively.

  • Cyclization with other one-carbon synthons: Reagents such as formic acid, formamide, urea, and thiourea can be used to construct the pyrazolo[3,4-d]pyrimidine ring system under different conditions.

  • Reactions of the nitrile group: The nitrile functionality can potentially be hydrolyzed to an amide or a carboxylic acid, or reduced to an amine, opening up further avenues for derivatization.

Researchers are encouraged to explore these possibilities to generate novel libraries of compounds based on the this compound core for screening in drug discovery programs.

References

Application Notes and Protocols for the Use of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile in Kinase Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated clinical success.[1] Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[2] Consequently, kinases are a major focus of drug discovery efforts. The versatile nature of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[1]

This document provides detailed application notes and experimental protocols for utilizing 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile as a starting scaffold for the discovery and characterization of novel kinase inhibitors. This particular pyrazole derivative offers multiple reaction sites for chemical modification, making it an attractive starting point for the synthesis of compound libraries targeting various kinases.

Kinase Targets and Signaling Pathways

Derivatives of the 3-aminopyrazole scaffold have shown inhibitory activity against a range of important kinase families. Understanding the signaling pathways governed by these kinases is essential for designing relevant experiments and interpreting results.

Key Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): These serine/threonine kinases are central to the regulation of the cell cycle.[3] Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[4]

  • Janus Kinases (JAKs): JAKs are non-receptor tyrosine kinases that play a critical role in cytokine signaling through the JAK/STAT pathway, which is pivotal for immune and inflammatory responses.[5][6] Dysregulation of this pathway is implicated in various cancers and autoimmune disorders.[6]

  • Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase involved in regulating cell adhesion, growth, migration, and differentiation.[7][8] Its overactivation is frequently observed in various cancers.

  • Aurora Kinases: These are a family of serine/threonine kinases that are key regulators of mitosis.[9] Their inhibition can lead to mitotic catastrophe and cell death in rapidly dividing cancer cells.

Below are diagrams illustrating the general workflow for kinase inhibitor evaluation and two key signaling pathways often targeted by pyrazole-based inhibitors.

DOT script for Experimental Workflow

G General Experimental Workflow for Kinase Inhibitor Evaluation cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization a Compound Synthesis (from 3-Amino-5-(methylthio)-1H- pyrazole-4-carbonitrile) b In Vitro Kinase Assay (e.g., ADP-Glo) a->b c Determine IC50 Values b->c d Cell Viability/Cytotoxicity Assay (e.g., MTT) c->d Hit Compounds e Target Engagement Assay (e.g., Western Blot, NanoBRET) d->e f Cell Cycle Analysis (Flow Cytometry) e->f g Apoptosis Assay e->g h Structure-Activity Relationship (SAR) Studies g->h i In Vivo Studies (Animal Models) h->i

G General Experimental Workflow for Kinase Inhibitor Evaluation cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization a Compound Synthesis (from 3-Amino-5-(methylthio)-1H- pyrazole-4-carbonitrile) b In Vitro Kinase Assay (e.g., ADP-Glo) a->b c Determine IC50 Values b->c d Cell Viability/Cytotoxicity Assay (e.g., MTT) c->d Hit Compounds e Target Engagement Assay (e.g., Western Blot, NanoBRET) d->e f Cell Cycle Analysis (Flow Cytometry) e->f g Apoptosis Assay e->g h Structure-Activity Relationship (SAR) Studies g->h i In Vivo Studies (Animal Models) h->i

Caption: A general workflow for the evaluation of novel kinase inhibitors.

DOT script for CDK Signaling Pathway

CDK_Pathway Simplified CDK/Rb Signaling Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates Rb pRb pRb (Inactive) Rb_E2F->pRb E2F E2F Rb_E2F->E2F Releases E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition DNA_Replication S Phase (DNA Replication) G1_S_Transition->DNA_Replication Inhibitor Pyrazole-based CDK Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

CDK_Pathway Simplified CDK/Rb Signaling Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates Rb pRb pRb (Inactive) Rb_E2F->pRb E2F E2F Rb_E2F->E2F Releases E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition DNA_Replication S Phase (DNA Replication) G1_S_Transition->DNA_Replication Inhibitor Pyrazole-based CDK Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

Caption: Inhibition of the CDK/Rb pathway by pyrazole-based compounds.

DOT script for JAK/STAT Signaling Pathway

JAK_STAT_Pathway Simplified JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Active) STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK

JAK_STAT_Pathway Simplified JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Active) STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole-based compounds.

Data Presentation: Inhibitory Activity of Pyrazole-Based Compounds

Summarizing quantitative data is crucial for comparing the potency and selectivity of newly synthesized compounds. The following tables provide examples of how to structure this data, based on published findings for various pyrazole-based kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Assay MethodReference
RuxolitinibJAK1~3Enzymatic Assay[1]
RuxolitinibJAK2~3Enzymatic Assay[1]
AfuresertibAkt10.08 (Ki)Enzymatic Assay[9]
Compound 3ALK2.9Cell-free Assay[2]
Compound 6Aurora A160Enzymatic Assay[9]
Compound 17Chk217.9Cell-free Assay[2]
Compound 3fJAK13.4In Vitro Kinase Assay[5]
Compound 3fJAK22.2In Vitro Kinase Assay[5]
Compound 3fJAK33.5In Vitro Kinase Assay[5]
Compound 74Src--[9]

Table 2: Cellular Activity of Pyrazole Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Assay MethodReference
AfuresertibHCT116Colon0.95Cell Viability Assay[9]
Compound 3--27 (cellular)Cellular Kinase Assay[2]
Compound 6HCT116Colon0.39Cell Viability Assay[9]
Compound 6MCF-7Breast0.46Cell Viability Assay[9]
Compound 22MiaPaCa2Pancreatic0.247Cell Viability Assay[9]
Compound 11bHELErythroleukemia0.35Antiproliferative Assay[5]
Compound 11bK562Myeloid Leukemia0.37Antiproliferative Assay[5]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reliable evaluation of kinase inhibitors derived from this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.[2]

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Synthesized pyrazole inhibitor compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from 10 mM is recommended.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[2]

    • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[2]

    • Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well.[2] The ATP concentration should ideally be at the Km for the specific kinase.

    • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[2]

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's protocol.

    • Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to kinase inhibition.[2]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Synthesized pyrazole inhibitor compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole-based test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.[2]

    • Include untreated cells (negative control) and a known cytotoxic agent (positive control).[2]

    • Incubate the plate for a specified period (e.g., 48-72 hours).[2]

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2]

Protocol 3: Western Blot for Target Phosphorylation

This protocol is used to determine if the inhibitor affects the phosphorylation state of the target kinase or its downstream substrates within the cell.

Materials:

  • 6-well cell culture plates

  • Synthesized pyrazole inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole inhibitor at various concentrations and for different time points.[11]

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[11]

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the appropriate primary and secondary antibodies.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.[2]

    • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.[2]

Conclusion

This compound serves as a valuable and versatile starting scaffold for the development of novel kinase inhibitors. The protocols and data presentation formats provided in this document offer a comprehensive framework for researchers to synthesize, screen, and characterize new chemical entities based on this privileged pyrazole core. By systematically applying these methodologies, researchers can effectively advance their drug discovery programs targeting a wide range of kinases implicated in human diseases.

References

Application Note: Step-by-Step Synthesis of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves a straightforward and efficient one-step cyclocondensation reaction between 2-(bis(methylthio)methylene)malononitrile and hydrazine hydrate. This method offers a reliable route to obtaining the target compound in good yield and purity. This document outlines the necessary reagents, equipment, step-by-step procedure, and characterization data to ensure reproducible results.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The pyrazole scaffold is a prominent feature in many pharmaceuticals, exhibiting a wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of the amino, methylthio, and carbonitrile functional groups on the pyrazole ring makes this compound a versatile synthon for further chemical modifications and the development of novel drug candidates. The protocol described herein is based on the established reaction of ketene dithioacetals with hydrazine, providing a practical approach for laboratory-scale synthesis.[1]

Reaction Scheme

The synthesis proceeds via the reaction of 2-(bis(methylthio)methylene)malononitrile with hydrazine hydrate, leading to the formation of the pyrazole ring through a cyclization reaction with the elimination of methanethiol and a second equivalent of methylthio group.

G cluster_reactants Reactants cluster_product Product reactant1 2-(bis(methylthio)methylene)malononitrile product This compound reactant1->product + Hydrazine Hydrate (Ethanol, Reflux) reactant2 Hydrazine Hydrate reactant2->product

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • 2-(bis(methylthio)methylene)malononitrile (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (anhydrous)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(bis(methylthio)methylene)malononitrile (1.0 eq) in anhydrous ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation of Product: Pour the concentrated reaction mixture into ice-cold water. The crude product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration using a Büchner funnel and wash with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure this compound.

  • Drying: Dry the purified product under vacuum.

Data Presentation

ParameterValue
Reactant 1 2-(bis(methylthio)methylene)malononitrile
Reactant 2 Hydrazine Hydrate
Solvent Ethanol
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hours
Theoretical Yield Calculated based on the limiting reagent
Actual Yield To be determined experimentally
Appearance Off-white to light yellow powder
Melting Point To be determined experimentally

Characterization Data (Literature Values):

AnalysisData
IR (KBr, cm⁻¹) ν: 3390, 3310 (NH₂), 2215 (CN)
¹H NMR (DMSO-d₆) δ: 2.45 (s, 3H, SCH₃), 5.80 (s, 2H, NH₂), 11.8 (br s, 1H, NH)
¹³C NMR (DMSO-d₆) δ: 14.5 (SCH₃), 80.5 (C4), 118.0 (CN), 152.0 (C5), 158.0 (C3)
Mass Spectrum (m/z) [M]+ calculated for C₅H₆N₄S: 154.04; found: 154.04

Experimental Workflow

G start Start dissolve Dissolve 2-(bis(methylthio)methylene)malononitrile in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 4-6 hours add_hydrazine->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate under Reduced Pressure cool->concentrate precipitate Precipitate in Ice-Water concentrate->precipitate filter Filter and Wash with Water precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry under Vacuum recrystallize->dry characterize Characterize the Product dry->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Hydrazine hydrate is corrosive and toxic. Avoid inhalation and contact with skin.

  • Methanethiol, a potential byproduct, is a toxic and flammable gas with a strong, unpleasant odor. Ensure the reaction is performed in a well-ventilated fume hood.

Conclusion

This application note details a reliable and reproducible method for the synthesis of this compound. The protocol is suitable for researchers in academic and industrial settings who require this versatile building block for their drug discovery and development programs. The straightforward procedure and accessible starting materials make this an attractive method for the laboratory-scale production of this important heterocyclic compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile, a valuable building block in medicinal chemistry and drug development. The described methodology is a robust and scalable two-step process commencing with the preparation of the key intermediate, 2-cyano-3,3-bis(methylthio)acrylonitrile, from readily available starting materials. This intermediate is subsequently cyclized with hydrazine hydrate to yield the target pyrazole derivative. This protocol offers high yields and purity, making it suitable for industrial applications.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its structural motif is found in a range of pharmaceuticals, including kinase inhibitors and anti-inflammatory agents. The development of a scalable and efficient synthesis is therefore of significant interest to the pharmaceutical and chemical industries. The synthetic approach detailed herein is based on the well-established chemistry of ketene dithioacetals, providing a reliable route to this important pyrazole derivative.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Synthesis of 2-Cyano-3,3-bis(methylthio)acrylonitrile (Intermediate 1): This step involves the reaction of malononitrile with carbon disulfide in the presence of a base, followed by S-alkylation with a methylating agent.

  • Synthesis of this compound (Target Compound): This final step involves the cyclization of the ketene dithioacetal intermediate with hydrazine.

Experimental Protocols

Step 1: Synthesis of 2-Cyano-3,3-bis(methylthio)acrylonitrile

This procedure details the preparation of the key ketene dithioacetal intermediate.

Materials:

  • Malononitrile

  • Carbon Disulfide (CS₂)

  • Sodium Hydride (NaH) or other suitable base (e.g., Potassium Carbonate)

  • Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Sodium Chloride (NaCl)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, a solution of malononitrile (1.0 equivalent) in anhydrous THF is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, and then carbon disulfide (1.1 equivalents) is added dropwise, maintaining the temperature below 10 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

  • The mixture is cooled back to 0 °C, and methyl iodide (2.2 equivalents) is added dropwise.

  • The reaction is stirred at room temperature overnight.

  • The reaction is quenched by the slow addition of water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization to afford 2-cyano-3,3-bis(methylthio)acrylonitrile as a solid.

Step 2: Synthesis of this compound

This procedure describes the cyclization of the intermediate to the final product.

Materials:

  • 2-Cyano-3,3-bis(methylthio)acrylonitrile (from Step 1)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol or Isopropanol

  • Water

Procedure:

  • A solution of 2-cyano-3,3-bis(methylthio)acrylonitrile (1.0 equivalent) in ethanol is prepared in a reaction vessel.

  • Hydrazine hydrate (1.1 to 1.5 equivalents) is added dropwise to the solution at room temperature.

  • The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • The solid product is collected by filtration and washed with cold ethanol or a mixture of ethanol and water.

  • The product is dried under vacuum to yield this compound.

Data Presentation

ParameterStep 1: 2-Cyano-3,3-bis(methylthio)acrylonitrileStep 2: this compound
Reactants (Molar Ratio) Malononitrile (1), CS₂ (1.1), NaH (2.2), CH₃I (2.2)Intermediate 1 (1), Hydrazine hydrate (1.1-1.5)
Solvent Anhydrous THF or DMFEthanol or Isopropanol
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to Reflux
Reaction Time Overnight4 - 6 hours
Typical Yield 75 - 85%80 - 90%
Purity (by HPLC) >95%>98%
Purification Method Column Chromatography or RecrystallizationFiltration and Washing

Visualizations

Reaction Pathway for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of Intermediate 1 cluster_1 Step 2: Synthesis of Target Compound Malononitrile Malononitrile Intermediate1 2-Cyano-3,3-bis(methylthio)acrylonitrile Malononitrile->Intermediate1 1. Base 2. CS₂ 3. CH₃I CS2 Carbon Disulfide (CS₂) CS2->Intermediate1 Base Base (e.g., NaH) Base->Intermediate1 MeI Methyl Iodide (CH₃I) MeI->Intermediate1 Intermediate1_ref Intermediate 1 Hydrazine Hydrazine Hydrate Target 3-Amino-5-(methylthio)-1H- pyrazole-4-carbonitrile Hydrazine->Target Intermediate1_ref->Target Cyclization

Caption: Synthetic pathway for this compound.

Experimental Workflow

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Pyrazole Formation A Reaction Setup: Malononitrile, Base, CS₂ in THF B Alkylation with Methyl Iodide A->B C Work-up and Extraction B->C D Purification (Chromatography/Recrystallization) C->D E Intermediate 1 D->E F Reaction Setup: Intermediate 1, Hydrazine in Ethanol E->F G Reflux F->G H Cooling and Precipitation G->H I Filtration and Washing H->I J Final Product I->J

Caption: Workflow for the two-step synthesis of the target pyrazole.

Application Notes and Protocols for the Recrystallization of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the purification of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile via recrystallization. The protocols are designed to ensure high purity and recovery of the target compound, a crucial step in synthetic chemistry and drug development.

Introduction

This compound is a heterocyclic compound with significant biological activity, serving as a potential candidate in the development of therapeutic agents.[1] Purity of this compound is paramount for accurate biological screening and to meet stringent regulatory requirements. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This process relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.

Physicochemical Data

A summary of the relevant physical and chemical properties of this compound is provided below. This data is essential for developing an effective recrystallization protocol.

PropertyValueSource
Molecular FormulaC₅H₆N₄SInternal Data
Molecular Weight154.19 g/mol Internal Data
AppearanceSolid[1]
Melting Point147 °C (in methanol); 150-151 °C (in ethanol)[1]
SolubilitySlightly soluble in water; Soluble in organic solvents (methanol, ethanol, acetone)[1]

Experimental Protocols

Solvent Selection

The choice of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Dissolve impurities readily at all temperatures or not at all.

  • Be chemically inert to the compound.

  • Be easily removable from the purified crystals.

Based on available data, ethanol and methanol are excellent starting points for the recrystallization of this compound.[1] Mixed solvent systems, such as ethanol-water, can also be effective, particularly for inducing crystallization if the compound is too soluble in pure alcohol.[2]

Protocol 1: Single-Solvent Recrystallization (Ethanol or Methanol)

This protocol is recommended as the primary method for purification.

Materials:

  • Crude this compound

  • Ethanol or Methanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

  • Desiccator or vacuum oven

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (ethanol or methanol) to the flask.

  • Heating: Gently heat the mixture on a hot plate with continuous stirring. Add small portions of the solvent until the compound completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize crystal growth and purity, avoid disturbing the flask during this initial cooling phase. Subsequently, the flask can be placed in an ice bath to promote further crystallization.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on a watch glass, by air-drying, or in a desiccator or vacuum oven to remove all traces of the solvent.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol-Water)

This method is useful if the compound is found to be too soluble in a single hot solvent, making crystallization upon cooling difficult.

Materials:

  • Same as Protocol 1, with the addition of deionized water.

Procedure:

  • Dissolution: Dissolve the crude compound in a minimum amount of hot ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water (the "anti-solvent" in which the compound is less soluble) dropwise until a slight turbidity (cloudiness) persists.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a cold ethanol-water mixture for washing the crystals.

Visualization of the Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow start Start: Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble impurities present cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end_product End: Pure Compound dry->end_product

Caption: General workflow for the recrystallization of a solid compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not dissolve Insufficient solvent; Incorrect solvent choice.Add more solvent in small portions. If still insoluble, select a more polar solvent.
No crystals form upon cooling Too much solvent used; Solution cooled too quickly.Evaporate some of the solvent and re-cool. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Oily precipitate forms The boiling point of the solvent is higher than the melting point of the compound; The solution is supersaturated.Reheat the solution and add more solvent. Allow the solution to cool more slowly.
Low recovery of pure compound Too much solvent used; Premature crystallization during hot filtration; Crystals are too soluble in the cold wash solvent.Use the minimum amount of solvent necessary. Ensure the filtration apparatus is pre-warmed. Use a minimal amount of ice-cold solvent for washing.

By following these protocols and considering the troubleshooting guide, researchers can effectively purify this compound for subsequent applications.

References

Application Notes and Protocols for the Derivatization of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical derivatization of the amino group of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile. This versatile building block is a key intermediate in the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The protocols detailed below are based on established methodologies for analogous aminopyrazole systems and are intended to serve as a guide for the development of novel derivatives.

Safety Information

This compound is classified as toxic if inhaled and harmful if swallowed or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Acylation of the Amino Group

Acylation of the 3-amino group of the pyrazole core is a common strategy to introduce a variety of functional groups, which can modulate the biological activity of the resulting compounds. This can be achieved using acylating agents such as acyl chlorides or anhydrides.

Protocol 1.1: Acylation with an Acyl Chloride

This protocol is adapted from the acylation of a similar aminopyrazole derivative.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., toluene, dichloromethane, or acetonitrile) under an inert atmosphere, add a base (e.g., triethylamine or pyridine, 1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 2-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-acylated pyrazole.

Quantitative Data for a Related Acylation Reaction:

Starting MaterialAcylating AgentSolventBaseTime (h)Yield (%)Reference
5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrileChloroacetyl chlorideToluene-5-765-70

Reaction Workflow:

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Aminopyrazole 3-Amino-5-(methylthio)-1H- pyrazole-4-carbonitrile ReactionVessel Reaction in Aprotic Solvent (e.g., Toluene) 0 °C to RT Aminopyrazole->ReactionVessel AcylChloride Acyl Chloride (R-COCl) AcylChloride->ReactionVessel Base Base (e.g., Pyridine) Base->ReactionVessel Quench Quench with Water ReactionVessel->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product N-Acyl-3-amino-5-(methylthio)- 1H-pyrazole-4-carbonitrile Purify->Product

Caption: General workflow for the acylation of this compound.

N-Alkylation of the Pyrazole Ring

N-alkylation of the pyrazole ring is a crucial modification for creating diverse chemical libraries for drug discovery. The reaction can proceed at either the N1 or N2 position of the pyrazole ring, and the regioselectivity is often influenced by the reaction conditions and the steric and electronic nature of the substituents.

Protocol 2.1: Base-Mediated N-Alkylation

This protocol is based on the N-alkylation of a similar aminopyrazole derivative.

Experimental Protocol:

  • To a stirred suspension of this compound (1.0 eq.) and a base (e.g., potassium carbonate, 1.5 eq.) in a polar aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere, add the alkylating agent (e.g., an alkyl halide, 1.1 eq.).

  • Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-alkylated pyrazole.

Quantitative Data for a Related N-Alkylation Reaction:

Starting MaterialAlkylating AgentSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Methyl 3-amino-1H-pyrazole-4-carboxylateMethyl iodideDMFK₂CO₃RT1285

Logical Relationship of N-Alkylation:

Start 3-Amino-5-(methylthio)-1H- pyrazole-4-carbonitrile Reaction N-Alkylation Reaction Start->Reaction Reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagents->Reaction Product_N1 N1-Alkyl Isomer Reaction->Product_N1 Product_N2 N2-Alkyl Isomer Reaction->Product_N2 Separation Chromatographic Separation Product_N1->Separation Product_N2->Separation

**

Cyclocondensation Reactions of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile is a versatile heterocyclic building block, pivotal in the synthesis of a variety of fused pyrazole ring systems. Its unique arrangement of amino, cyano, and methylthio functional groups makes it an excellent precursor for cyclocondensation reactions, leading to the formation of pyrazolo[3,4-d]pyrimidines. This class of compounds is of significant interest in medicinal chemistry due to its structural analogy to purines, which allows them to act as potent inhibitors of various enzymes, including kinases.[1][2]

The pyrazolo[3,4-d]pyrimidine scaffold is a core component of numerous therapeutic agents and clinical candidates, demonstrating a broad spectrum of pharmacological activities such as anticancer, antiviral, and antimicrobial properties.[3][4] This document provides detailed protocols for key cyclocondensation reactions of this compound and its derivatives, presenting quantitative data and experimental workflows to facilitate research and development in this promising area of drug discovery.

Cyclocondensation Reactions for the Synthesis of Pyrazolo[3,4-d]pyrimidines

The ortho-disposed amino and cyano groups in this compound are primed for cyclization with various one-carbon electrophiles to construct the pyrimidine ring. The following sections detail the protocols for these transformations. While the provided protocols are based on a closely related N-substituted derivative, they serve as an excellent starting point for the optimization of reactions with the unsubstituted this compound.

Table 1: Summary of Cyclocondensation Reactions and Yields
ProductReagent(s)Reaction ConditionsYield (%)Reference
3-Methylthio-pyrazolo[3,4-d]pyrimidin-4-amineTriethyl orthoformate, then AmmoniaReflux in acetic anhydride, then stir in methanolic ammonia81[5]
3-Methylthio-pyrazolo[3,4-d]pyrimidin-4(5H)-oneUreaFusion62[5]
3-Methylthio-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dithioneCarbon DisulfideReflux in pyridine50[5]

Experimental Protocols

Protocol 1: Synthesis of 3-Methylthio-pyrazolo[3,4-d]pyrimidin-4-amine

This two-step protocol involves an initial reaction with triethyl orthoformate to form a methanimidate intermediate, which is subsequently treated with ammonia to yield the desired aminopyrimidine.

Step 1: Formation of the Methanimidate Intermediate

  • A mixture of this compound (10 mmol), triethyl orthoformate (3 mL), and acetic anhydride (3 mL) is refluxed for 6 hours.

  • The solvent is then removed under reduced pressure.

  • The resulting solid is recrystallized from ethanol to yield the methanimidate intermediate.

Step 2: Amination

  • The methanimidate intermediate (3 mmol) is added to methanol (20 mL) that has been saturated with ammonia at 0°C for 1 hour.

  • The reaction mixture is warmed to room temperature and stirred for 6 hours.

  • The solid precipitate is collected by filtration and recrystallized from a suitable solvent to give 3-Methylthio-pyrazolo[3,4-d]pyrimidin-4-amine.[5]

Protocol 2: Synthesis of 3-Methylthio-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol describes a direct cyclocondensation reaction with urea to form the pyrimidinone ring.

  • A mixture of this compound (10 mmol) and urea (20 mmol) is heated at 180-200°C for 2 hours.

  • The reaction mixture is then cooled and treated with a 10% sodium hydroxide solution.

  • The resulting solid is collected by filtration, washed with water, and recrystallized from ethanol to afford 3-Methylthio-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[5]

Protocol 3: Synthesis of 3-Methylthio-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dithione

This procedure utilizes carbon disulfide to introduce two sulfur atoms into the pyrimidine ring, forming the dithione derivative.

  • To a solution of this compound (10 mmol) in pyridine (20 mL), carbon disulfide (20 mmol) is added.

  • The reaction mixture is refluxed for 10 hours.

  • After cooling, the mixture is poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield 3-Methylthio-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dithione.[5]

Visualized Workflows and Reaction Pathways

The following diagrams illustrate the key reaction pathways and experimental workflows described in this document.

reaction_pathway_1 start 3-Amino-5-(methylthio)-1H- pyrazole-4-carbonitrile intermediate Methanimidate Intermediate start->intermediate Triethyl orthoformate, Acetic anhydride, Reflux product 3-Methylthio-pyrazolo[3,4-d]- pyrimidin-4-amine intermediate->product Methanolic Ammonia, Stir

Caption: Synthesis of 3-Methylthio-pyrazolo[3,4-d]pyrimidin-4-amine.

reaction_pathway_2 start 3-Amino-5-(methylthio)-1H- pyrazole-4-carbonitrile product 3-Methylthio-pyrazolo[3,4-d]- pyrimidin-4(5H)-one start->product Urea, 180-200°C

Caption: Synthesis of 3-Methylthio-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

reaction_pathway_3 start 3-Amino-5-(methylthio)-1H- pyrazole-4-carbonitrile product 3-Methylthio-pyrazolo[3,4-d]- pyrimidine-4,6(5H,7H)-dithione start->product Carbon Disulfide, Pyridine, Reflux

Caption: Synthesis of 3-Methylthio-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dithione.

Applications in Drug Discovery and Development

The pyrazolo[3,4-d]pyrimidine core synthesized from this compound is a "privileged scaffold" in medicinal chemistry. These compounds have been extensively investigated as inhibitors of various protein kinases, which are key targets in oncology. For instance, derivatives of this scaffold have been designed and synthesized as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), including its mutated forms that are responsible for drug resistance in cancer therapy.[1][6]

The ability to readily modify the pyrazolo[3,4-d]pyrimidine core at various positions allows for the fine-tuning of its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The protocols outlined in this document provide a solid foundation for the synthesis of diverse libraries of these compounds for screening and lead optimization in drug discovery programs. The resulting compounds can be further functionalized to explore structure-activity relationships and develop novel therapeutic agents for a range of diseases.[1]

References

Application Notes and Protocols: 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its inherent structural features, including multiple sites for functionalization, allow for the generation of diverse chemical libraries. Derivatives of this scaffold have shown significant potential in various therapeutic areas, exhibiting activities such as kinase inhibition, antimicrobial effects, and anticancer properties. These notes provide an overview of its applications, quantitative biological data for selected derivatives, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation

Kinase Inhibitory Activity of Aminopyrazole Derivatives

The aminopyrazole core is a key pharmacophore in the design of kinase inhibitors. Modifications on this scaffold have led to potent and selective inhibitors for various kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and c-Jun N-terminal Kinase (JNK).

Compound/ScaffoldTarget KinaseIC50 (nM)Cell-based Potency (nM)Reference CompoundIC50 (nM)
Aminopyrazole-based CDK1633---
Aminopyrazole-based JNK37~1000SR-3737 (Indazole)12
4-Amino-(1H)-pyrazole derivative (3f) JAK13.4-Ruxolitinib-
4-Amino-(1H)-pyrazole derivative (3f) JAK22.2-Ruxolitinib-
4-Amino-(1H)-pyrazole derivative (3f) JAK33.5-Ruxolitinib-
Pyrazole-based derivative (P-6) Aurora-A110370-440 (µM)VX-680-
Di-amino pyrazole derivative (CAN508) CDK2350---

Table 1: Kinase inhibitory activity of various aminopyrazole derivatives.[1][2][3][4][5]

Antimicrobial Activity of Pyrazole Derivatives

Derivatives of the pyrazole scaffold have demonstrated significant activity against a range of bacterial and fungal pathogens. The methylthio group in the this compound scaffold can be a key contributor to this activity.

Compound/ScaffoldMicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)
Hydrazone 21a Aspergillus niger2.9-7.8Clotrimazole>7.8
Hydrazone 21a Staphylococcus aureus62.5-125Chloramphenicol>125
Hydrazone 21a Bacillus subtilis62.5-125Chloramphenicol>125
Hydrazone 21a Klebsiella pneumoniae62.5-125Chloramphenicol>125
Pyrazole derivative (3) Escherichia coli0.25Ciprofloxacin0.5
Pyrazole derivative (4) Streptococcus epidermidis0.25Ciprofloxacin4
Pyrazole derivative (2) Aspergillus niger1Clotrimazole2

Table 2: Minimum Inhibitory Concentration (MIC) of pyrazole derivatives against various microorganisms.[6][7]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-aryl-1H-pyrazole-4-carbonitriles

This protocol describes a general method for the synthesis of 3-amino-5-aryl-1H-pyrazole-4-carbonitrile derivatives, which are precursors for various bioactive molecules.[8][9]

Materials:

  • Appropriate 3-oxo-3-arylpropanenitrile (1.0 eq)

  • Trichloroacetonitrile (1.1 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol

  • Hydrazine hydrate (1.2 eq)

  • Dioxane

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Synthesis of (Z)-3-Amino-2-aroyl-4,4,4-trichloro-2-butenenitrile (Intermediate 6):

    • To a solution of the 3-oxo-3-arylpropanenitrile (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) and stir the mixture at room temperature for 15 minutes.

    • Add trichloroacetonitrile (1.1 eq) dropwise to the mixture and continue stirring at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure intermediate.

  • Synthesis of 3-Amino-5-aryl-1H-pyrazole-4-carbonitrile (Final Product 8):

    • Dissolve the intermediate from the previous step (1.0 eq) in dioxane.

    • Add hydrazine hydrate (1.2 eq) to the solution.

    • Reflux the reaction mixture for 3-5 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and collect the resulting precipitate by filtration.

    • Wash the solid with water and dry.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., dioxane or n-propanol) to yield the final product.

Characterization:

  • Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, IR spectroscopy, and Mass Spectrometry.

  • Determine the melting point.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: JNK3)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase, using JNK3 as an example.[2]

Materials:

  • Recombinant human JNK3α1 enzyme

  • Biotinylated ATF-2 substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • HTRF KinEASE-STK S1 kit (or similar)

  • Microplate reader capable of HTRF detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well microplate, add the test compound dilutions to the assay buffer.

  • Add the JNK3α1 enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the biotinylated ATF-2 substrate. The final ATP concentration should be at its Km value.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding the HTRF detection reagents (streptavidin-XL665 and a phosphospecific antibody-Europium cryptate).

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on a compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the ratio of the emission signals (665/620) and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains using the broth microdilution method.[10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a twofold serial dilution of the test compounds and the standard antibiotic in MHB in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound or standard drug.

  • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Experimental and Logical Relationships

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start This compound Scaffold Derivatization Chemical Derivatization Start->Derivatization Functionalization Purification Purification & Characterization Derivatization->Purification BioScreening Biological Screening (e.g., Kinase Assays, Antimicrobial Tests) Purification->BioScreening HitIdent Hit Identification BioScreening->HitIdent Activity Data SAR Structure-Activity Relationship (SAR) Studies HitIdent->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Derivatization Iterative Design

Experimental Workflow for Scaffold-Based Drug Discovery.

Signaling Pathways

JNK_Signaling_Pathway Stress Cellular Stress (UV, Cytokines) MAPKKK MAPKKK (ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun P Apoptosis Apoptosis cJun->Apoptosis Inhibitor Aminopyrazole Inhibitor Inhibitor->JNK

JNK Signaling Pathway and Point of Inhibition.

CDK_Cell_Cycle_Pathway cluster_G1_S G1/S Transition G1_Phase G1 Phase S_Phase S Phase (DNA Replication) G1_Phase->S_Phase G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase M_Phase->G1_Phase CDK4_6_CyclinD CDK4/6-Cyclin D Rb Rb CDK4_6_CyclinD->Rb P CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->Rb P CDK2_CyclinA CDK2-Cyclin A CDK1_CyclinB CDK1-Cyclin B E2F E2F Rb->E2F E2F->S_Phase Transcription of S-phase genes pRb p-Rb Inhibitor Aminopyrazole Inhibitor Inhibitor->CDK2_CyclinE Inhibitor->CDK2_CyclinA

CDK-Mediated Cell Cycle Regulation and Point of Inhibition.

References

Troubleshooting & Optimization

"optimizing reaction yield for 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the synthesis of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Issue ID Question Potential Causes Suggested Solutions
AY-001 Low or no yield of the final product. 1. Impure starting materials: Purity of bis(methylthio)methylenemalononitrile and hydrazine hydrate is critical. 2. Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete reaction. 3. Suboptimal reaction temperature: The reaction may be sensitive to temperature fluctuations. 4. Inefficient workup: Product loss during extraction and purification steps.1. Verify starting material purity: Ensure the purity of bis(methylthio)methylenemalononitrile and use freshly opened or purified hydrazine hydrate. 2. Optimize stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion. 3. Control reaction temperature: Maintain the recommended reaction temperature consistently. Monitor with a calibrated thermometer. 4. Refine workup procedure: Ensure complete precipitation and minimize losses during filtration and washing.
AY-002 Presence of multiple spots on TLC analysis of the crude product. 1. Incomplete reaction: Starting material may still be present. 2. Formation of side products: Potential side reactions may be occurring. A possible side reaction is the formation of other heterocyclic rings.[1] 3. Degradation of the product: The product might be unstable under the reaction or workup conditions.1. Increase reaction time or temperature: Monitor the reaction by TLC until the starting material spot disappears. 2. Optimize reaction conditions: Adjust the temperature or try a different solvent to minimize side product formation. Consider purification by column chromatography. 3. Use milder workup conditions: Avoid high temperatures and strong acids or bases during the workup process.
AY-003 The isolated product is an oil or fails to crystallize. 1. Presence of impurities: Impurities can inhibit crystallization. 2. Residual solvent: Trapped solvent can prevent solidification.1. Purify the crude product: Use column chromatography on silica gel to remove impurities before attempting crystallization. 2. Thoroughly dry the product: Dry the product under high vacuum for an extended period to remove all traces of solvent.
AY-004 Difficulty in synthesizing the starting material, bis(methylthio)methylenemalononitrile. 1. Low quality of reagents: Purity of malononitrile, carbon disulfide, and methyl iodide is important. 2. Ineffective base: The base used may not be strong enough or may be hydrated. 3. Loss of intermediate: The intermediate potassium salt may be lost during handling.1. Use high-purity reagents: Ensure all starting materials are of high purity and anhydrous where necessary. 2. Use an appropriate base: Anhydrous potassium carbonate is a suitable base for this reaction.[2] 3. Careful handling: Handle the intermediate salt carefully to minimize mechanical losses.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct and commonly cited method is the condensation reaction of bis(methylthio)methylenemalononitrile with hydrazine hydrate.[3][4]

Q2: What are the key parameters to control for optimizing the yield of the final product?

A2: The key parameters to control are the purity of the starting materials, the molar ratio of the reactants (a slight excess of hydrazine is often beneficial), the reaction temperature, and the choice of solvent.

Q3: What is a suitable solvent for the synthesis of this compound?

Q4: How can I purify the final product?

A4: Recrystallization from a suitable solvent such as ethanol is a common method for purifying aminopyrazole derivatives.[5][6] If significant impurities are present, column chromatography on silica gel may be necessary prior to recrystallization.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Methyl iodide is a hazardous chemical and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Hydrazine hydrate is also toxic and corrosive. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Experimental Protocols

Synthesis of 2-[(bis-methylthio)methylene]malononitrile (Starting Material)

This protocol is adapted from a reported method for the synthesis of the key starting material.[2]

Materials:

  • Malononitrile

  • Carbon disulfide (CS₂)

  • Methyl iodide (CH₃I)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Tetrabutylammonium bromide

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • To a suspension of anhydrous potassium carbonate (8.37 g, 60.55 mmol) in DMF (25 mL), add malononitrile (4.0 g, 60.55 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add carbon disulfide (3.6 mL, 66.6 mmol) dropwise to the cooled suspension.

  • Allow the resulting yellow suspension to stir at 20 °C for 10 minutes.

  • Over a period of 30 minutes, add methyl iodide (7.6 mL, 121.1 mmol) and tetrabutylammonium bromide (4 g, 10 mmol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/EtOAc gradient to yield 2-[(bis-methylthio)methylene]malononitrile.

Synthesis of this compound

This is a general procedure based on the known reaction of bis(methylthio)methylenemalononitrile with hydrazine.[3][4] Optimization may be required.

Materials:

  • 2-[(bis-methylthio)methylene]malononitrile

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

Procedure:

  • Dissolve 2-[(bis-methylthio)methylene]malononitrile (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.1-1.2 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol to remove any unreacted hydrazine.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation

Table 1: Reactant and Product Information

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )
Starting Material 2-[(bis-methylthio)methylene]malononitrileC₆H₆N₂S₂170.26
Reagent Hydrazine hydrateH₆N₂O50.06
Product This compoundC₅H₆N₄S154.19

Visualizations

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis Malononitrile Malononitrile Intermediate 2-[(bis-methylthio)methylene]malononitrile Malononitrile->Intermediate CS2 Carbon Disulfide CS2->Intermediate MeI Methyl Iodide MeI->Intermediate Product 3-Amino-5-(methylthio)-1H- pyrazole-4-carbonitrile Intermediate->Product Hydrazine Hydrazine Hydrate Hydrazine->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Reaction Yield Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Stoichiometry Optimize Reactant Stoichiometry Check_Purity->Optimize_Stoichiometry [Purity OK] Success Improved Yield Check_Purity->Success [Impurity Found & Resolved] Control_Temp Control Reaction Temperature Optimize_Stoichiometry->Control_Temp [Stoichiometry OK] Optimize_Stoichiometry->Success [Stoichiometry Adjusted] Refine_Workup Refine Workup and Purification Control_Temp->Refine_Workup [Temp OK] Control_Temp->Success [Temp Optimized] Refine_Workup->Success

Caption: Troubleshooting workflow for low reaction yield.

References

"common side products in the synthesis of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile.

Troubleshooting Guide

Low product yield, unexpected side products, and purification challenges can be common hurdles in organic synthesis. This guide provides insights into potential issues and their solutions during the synthesis of this compound, primarily focusing on the common synthetic route involving the reaction of (bis(methylthio)methylene)malononitrile with hydrazine.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Hydrazine: Hydrazine hydrate can degrade over time.Use freshly opened or properly stored hydrazine hydrate. Consider using anhydrous hydrazine for critical reactions, taking appropriate safety precautions.
2. Impure Starting Material: The purity of (bis(methylthio)methylene)malononitrile is crucial.Purify the starting material by recrystallization or column chromatography before use.
3. Incorrect Reaction Temperature: The reaction may be sensitive to temperature fluctuations.Maintain a consistent and optimized reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
4. Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and outcome.Ethanol is a commonly used solvent. Ensure it is of an appropriate grade and dry if necessary.
Presence of a Major, Unidentified Side Product 1. Hydrolysis of Starting Material: (bis(methylthio)methylene)malononitrile can be susceptible to hydrolysis, especially under basic conditions or in the presence of water. This can lead to the formation of ketonic or carboxylic acid derivatives.Ensure the use of dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
2. Dimerization of Malononitrile Precursor: While less common for the substituted malononitrile, dimerization is a known side reaction of malononitrile itself, which could be present as an impurity.Ensure the purity of the starting malononitrile derivative.
3. Alternative Cyclization Pathway: Depending on the reaction conditions, there is a possibility of forming isomeric pyrazole structures, although the desired product is generally favored.Carefully control the reaction temperature and the rate of addition of hydrazine. Analyze the product mixture by NMR to identify any isomeric impurities.
Product is Difficult to Purify 1. Co-precipitation with Starting Material: Unreacted (bis(methylthio)methylene)malononitrile may co-precipitate with the product.Monitor the reaction for completeness using TLC. If starting material remains, consider adjusting the stoichiometry or reaction time. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
2. Presence of Polar Impurities: Hydrolyzed byproducts or other polar impurities can make crystallization difficult.Wash the crude product with a non-polar solvent to remove less polar impurities, followed by recrystallization. Column chromatography with a suitable solvent gradient may be necessary for highly impure samples.
Discoloration of the Product 1. Oxidation: The amino group in the pyrazole ring can be susceptible to oxidation, leading to colored impurities.Handle the product under an inert atmosphere and store it protected from light and air.
2. Residual Catalyst or Reagents: Trace amounts of reagents or byproducts can cause discoloration.Ensure thorough washing and purification of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely employed and direct synthesis involves the condensation reaction between (bis(methylthio)methylene)malononitrile and hydrazine hydrate.[1] This reaction typically proceeds by nucleophilic attack of hydrazine on one of the carbon atoms of the double bond, followed by cyclization and elimination of methanethiol.

Q2: What are the expected spectroscopic characteristics of the final product?

Q3: Can substituted hydrazines be used in this synthesis?

A3: Yes, substituted hydrazines can be used to generate N-substituted pyrazoles. However, the use of a substituted hydrazine can potentially lead to the formation of regioisomers (i.e., the substituent can be on the N1 or N2 position of the pyrazole ring). The regioselectivity of the reaction will depend on the nature of the substituent on the hydrazine and the reaction conditions.

Q4: What safety precautions should be taken during this synthesis?

A4: Hydrazine is a toxic and potentially explosive substance and should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. (bis(methylthio)methylene)malononitrile is also a toxic nitrile compound.[2] Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below.

Synthesis of this compound

Materials:

  • (bis(methylthio)methylene)malononitrile

  • Hydrazine hydrate (80-100%)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (bis(methylthio)methylene)malononitrile (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash it with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Visualizations

Diagram 1: Synthesis Pathway

G A (bis(methylthio)methylene)malononitrile C This compound A->C Ethanol, Reflux B Hydrazine (H2NNH2) B->C

Caption: Synthesis of the target compound.

Diagram 2: Potential Side Reaction - Hydrolysis

G A (bis(methylthio)methylene)malononitrile C Hydrolysis Products (e.g., Ketene or Carboxylic Acid Derivatives) A->C Basic/Acidic Conditions B Water (H2O) B->C

Caption: Potential hydrolysis of starting material.

Diagram 3: Troubleshooting Workflow

G Start Low Product Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckHydrazine Check Activity of Hydrazine Start->CheckHydrazine OptimizeCond Optimize Reaction Conditions (Temp, Time) Start->OptimizeCond Purify Purify Starting Materials CheckPurity->Purify UseFresh Use Fresh Hydrazine CheckHydrazine->UseFresh MonitorTLC Monitor with TLC OptimizeCond->MonitorTLC Purify->OptimizeCond UseFresh->OptimizeCond Success Improved Yield MonitorTLC->Success

Caption: Troubleshooting low yield issues.

References

Technical Support Center: 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile and encountering issues with its Nuclear Magnetic Resonance (NMR) spectra.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: While a definitive, published spectrum for this exact molecule can be elusive, data from analogous pyrazole structures can provide expected chemical shift ranges. The key signals to identify are the NH and NH₂ protons, the methyl protons of the methylthio group, and the quaternary carbons of the pyrazole ring and the nitrile group.

Expected ¹H NMR Signals:

ProtonsExpected Chemical Shift (ppm)MultiplicityNotes
NH (pyrazole ring)11.0 - 13.0Broad SingletPosition can be highly variable and concentration-dependent. May exchange with D₂O.
NH₂ (amino group)5.0 - 7.0Broad SingletPosition can be variable and concentration-dependent. May exchange with D₂O.
CH₃ (methylthio)2.4 - 2.8SingletTypically a sharp, clean singlet.

Expected ¹³C NMR Signals:

CarbonExpected Chemical Shift (ppm)Notes
C=N (nitrile)115 - 120
C-NH₂ (C3)150 - 160
C-CN (C4)90 - 100
C-SCH₃ (C5)140 - 150
CH₃ (methylthio)15 - 20

Note: These are estimated ranges and can be influenced by solvent, concentration, and temperature.

Q2: My ¹H NMR spectrum shows broad or disappearing signals for the NH and NH₂ protons. What could be the cause?

A2: This is a common phenomenon for exchangeable protons (like those in NH and NH₂ groups). Several factors can contribute to this:

  • Solvent Effects: The choice of NMR solvent significantly impacts the appearance of exchangeable protons. Protic solvents can lead to rapid exchange, broadening signals or causing them to disappear entirely. Using an aprotic solvent like DMSO-d₆ is highly recommended as it can slow down the exchange rate and allow for the observation of these protons.[1]

  • Concentration: At higher concentrations, intermolecular hydrogen bonding can broaden signals. Try acquiring the spectrum at different concentrations.

  • Temperature: Variable temperature NMR studies can be insightful. Lowering the temperature can slow down exchange processes, resulting in sharper signals.

  • Presence of Water: Traces of water in the NMR solvent can accelerate proton exchange. Ensure you are using a dry solvent. The water peak itself can also shift depending on the solvent and temperature.[2]

  • pH: The acidity or basicity of the sample solution can affect the exchange rate.

To confirm the presence of exchangeable protons, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the NH and NH₂ protons should decrease in intensity or disappear.

Q3: I am observing unexpected peaks in my NMR spectrum. What are the possible sources of these impurities?

A3: Unexpected signals can arise from several sources. Consider the following possibilities:

  • Residual Solvents: Solvents used during the synthesis or purification process are common contaminants. Refer to standard tables of NMR solvent impurities to identify these peaks.[2]

  • Starting Materials: Incomplete reaction can result in the presence of starting materials. For instance, in syntheses involving malononitrile, residual starting material might be present.

  • Byproducts of Synthesis: The synthesis of pyrazoles can sometimes yield isomers or other byproducts. For example, different regioisomers can be formed depending on the reaction conditions.[3][4]

  • Degradation Products: The compound may be unstable under certain conditions (e.g., exposure to air, light, or elevated temperatures).

  • Tautomers: Pyrazole derivatives can exist as tautomers, which can lead to a more complex NMR spectrum than anticipated. The tautomeric equilibrium can be influenced by the solvent and temperature.

To identify impurities, consider techniques such as 2D NMR (COSY, HSQC, HMBC) to establish correlations between protons and carbons, which can help in structure elucidation of the unknown species. Mass spectrometry can also be invaluable in identifying the molecular weights of impurities.

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common NMR issues.

troubleshooting_workflow_1 start Broad or Missing NH/NH₂ Signals check_solvent Is the solvent aprotic (e.g., DMSO-d₆)? start->check_solvent change_solvent Switch to an aprotic solvent check_solvent->change_solvent No d2o_exchange Perform D₂O exchange experiment check_solvent->d2o_exchange Yes change_solvent->d2o_exchange check_concentration Is the sample concentrated? d2o_exchange->check_concentration dilute_sample Dilute the sample check_concentration->dilute_sample Yes vt_nmr Run variable temperature NMR check_concentration->vt_nmr No dilute_sample->vt_nmr end Problem Resolved vt_nmr->end

Caption: Troubleshooting broad or missing NH/NH₂ signals.

troubleshooting_workflow_2 start Unexpected Peaks in Spectrum check_solvents Compare with known solvent impurity tables start->check_solvents identify_solvents Are peaks identified as residual solvents? check_solvents->identify_solvents review_synthesis Review synthetic route for starting materials & byproducts identify_solvents->review_synthesis No end Impurity Identified identify_solvents->end Yes check_stability Consider compound degradation review_synthesis->check_stability two_d_nmr Perform 2D NMR (COSY, HSQC, HMBC) check_stability->two_d_nmr mass_spec Run Mass Spectrometry two_d_nmr->mass_spec mass_spec->end

Caption: Workflow for identifying unexpected peaks in the NMR spectrum.

Experimental Protocols

Standard ¹H NMR Spectroscopy Protocol

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (DMSO-d₆ is recommended for observing exchangeable protons) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining high-resolution spectra.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum using typical parameters (e.g., 16-32 scans, a spectral width of -2 to 14 ppm, and a relaxation delay of 1-2 seconds).

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

D₂O Exchange Experiment

  • Following the acquisition of the standard ¹H NMR spectrum, carefully remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Gently shake the tube to ensure thorough mixing.

  • Re-insert the tube into the spectrometer, lock, and shim as before.

  • Acquire a new ¹H NMR spectrum using the same parameters as the initial scan.

  • Compare the two spectra. The signals corresponding to exchangeable protons (NH and NH₂) will have significantly diminished or disappeared in the second spectrum.

References

"improving the solubility of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile for biological assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile. The focus is on improving its solubility for reliable and reproducible biological assays.

Troubleshooting Guides

Issue: Compound precipitates out of solution upon addition to aqueous assay buffer (e.g., PBS, cell culture media).

Question: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer for a cell-based assay. How can I prevent this?

Answer: This is a common issue due to the compound's low aqueous solubility.[1] Here is a step-by-step guide to troubleshoot this problem:

  • Decrease the Final Concentration: The most straightforward approach is to test a lower final concentration of the compound in your assay. Many potent compounds are active at concentrations where they remain soluble.

  • Optimize the Co-solvent Concentration: While you are using DMSO, the final concentration in your assay medium is critical.

    • Best Practice: Aim for a final DMSO concentration of ≤0.5% (v/v) in your biological assay, as higher concentrations can be toxic to cells.

    • Troubleshooting: If precipitation persists, you can try slightly increasing the final DMSO concentration, but be sure to include a vehicle control in your experiment to monitor for any solvent-induced effects on your cells or assay.

  • Use a Different Co-solvent: If DMSO is not effective or causes cellular toxicity, consider other water-miscible organic solvents.

    • Alternatives: Ethanol or acetone are potential options, as the compound is soluble in these solvents.[1] Always perform a vehicle control to assess the impact of the solvent on your assay.

  • Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous assay buffer. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of solution.

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants can help to maintain the solubility of hydrophobic compounds.

    • Examples: Consider adding 0.01 - 0.05% Tween-20 or Triton X-100 to your assay buffer for enzyme assays.[2] Note that surfactants may not be suitable for all cell-based assays as they can disrupt cell membranes at higher concentrations.[2]

Issue: Inconsistent results in biological assays.

Question: I am observing high variability in my experimental results when using this compound. Could this be related to solubility?

Answer: Yes, inconsistent solubility can lead to variable and unreliable results. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.

  • Visual Inspection: Always visually inspect your final solution for any signs of precipitation (e.g., cloudiness, visible particles) before adding it to your assay.

  • Sonication: After diluting your stock solution into the final assay buffer, briefly sonicate the solution. This can help to break up small aggregates and improve dispersion.

  • Fresh Preparations: Prepare fresh dilutions of the compound for each experiment. Avoid using old or stored aqueous dilutions, as the compound may precipitate over time.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

Q2: What is a good starting solvent to prepare a stock solution?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound.

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept at or below 0.5%. However, the tolerance of different cell lines to DMSO can vary, so it is advisable to run a vehicle control to assess the effect of the solvent on your specific cell type.

Q4: Are there any other methods to improve the solubility of this compound for in vivo studies?

A4: For in vivo applications, more advanced formulation strategies may be necessary. These can include:

  • Lipid-based formulations: Incorporating the compound into lipid vehicles can enhance solubility and absorption.

  • Nanosuspensions: Reducing the particle size of the compound to the nanoscale can increase its dissolution rate and bioavailability.

  • Amorphous solid dispersions: Converting the crystalline compound into an amorphous form can improve its solubility.

Q5: What are the known biological activities of this compound?

A5: This compound has been reported to exhibit a range of biological activities, including:

  • Inhibitory effects on various enzymes.[1]

  • Anti-fungal and anti-bacterial properties.[1]

  • Inhibition of tumor cell growth in vitro and in vivo.[1]

Data Presentation

Table 1: Solubility Summary for this compound

Solvent/SystemSolubilityReference
WaterSlightly soluble[1]
MethanolSoluble[1]
EthanolSoluble[1]
AcetoneSoluble[1]
DMSOSoluble (Recommended for stock solutions)
Aqueous Buffers (e.g., PBS, Cell Culture Media)Poor (Prone to precipitation)

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Working Dilutions
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure for 10 mM Stock Solution:

    • Weigh out a precise amount of the compound. The molecular weight is approximately 168.21 g/mol . For 1 ml of a 10 mM stock, you would need 1.6821 mg.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Procedure for Preparing Working Dilutions in Aqueous Buffer:

    • Thaw a fresh aliquot of the 10 mM DMSO stock solution.

    • Perform serial dilutions of the stock solution in your aqueous assay buffer to reach the desired final concentration.

    • For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, you would add 1 µL of the 10 mM stock to 999 µL of your assay buffer.

    • Vortex the working dilution gently immediately after preparation.

    • Visually inspect for any signs of precipitation before use.

Protocol 2: General Method for Evaluating Solubility Enhancement with Co-solvents
  • Materials:

    • 10 mM stock solution of the compound in DMSO

    • Aqueous assay buffer (e.g., PBS)

    • Co-solvents (e.g., ethanol, polyethylene glycol 400 (PEG400))

    • Clear microplate or microcentrifuge tubes

    • Plate reader capable of measuring absorbance or light scatter (optional)

  • Procedure:

    • Prepare a series of aqueous buffers containing different concentrations of the co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO, ethanol, or PEG400).

    • Add the compound stock solution to each buffer to achieve the desired final concentration.

    • Include a control with no compound to measure the background.

    • Incubate the solutions at the temperature of your planned assay (e.g., 37°C) for a set period (e.g., 1 hour).

    • Visually inspect each solution for precipitation.

    • (Optional) Quantify precipitation by measuring light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader. An increase in signal indicates precipitation.

    • The optimal co-solvent concentration will be the lowest concentration that maintains the compound in solution.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock serial_dilute Serial Dilution in Aqueous Buffer stock->serial_dilute Start Dilution vortex Vortex Gently serial_dilute->vortex inspect Visually Inspect for Precipitation vortex->inspect add_to_assay Add to Assay (e.g., cell culture) inspect->add_to_assay Proceed if Soluble incubate Incubate add_to_assay->incubate readout Measure Biological Readout incubate->readout

Caption: Workflow for preparing and using the compound in biological assays.

troubleshooting_logic start Precipitation Observed in Aqueous Buffer? lower_conc Lower Final Concentration start->lower_conc Yes optimize_dmso Optimize Final DMSO Concentration (e.g., 0.5% - 1%) lower_conc->optimize_dmso Still Precipitates success Proceed with Assay (with vehicle control) lower_conc->success Soluble other_cosolvent Try Alternative Co-solvents (e.g., Ethanol) optimize_dmso->other_cosolvent Still Precipitates optimize_dmso->success Soluble use_surfactant Incorporate Surfactant (for non-cell-based assays) other_cosolvent->use_surfactant Still Precipitates other_cosolvent->success Soluble sonicate Briefly Sonicate Working Solution use_surfactant->sonicate Still Precipitates use_surfactant->success Soluble sonicate->success Soluble

Caption: Decision tree for troubleshooting precipitation issues.

References

"stability issues of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile in solution. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on its chemical structure, the primary stability concerns for this compound in solution are:

  • Oxidation: The methylthio (-SCH₃) group is susceptible to oxidation, which can convert it to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group. This can be triggered by exposure to air (oxygen), oxidizing agents, or certain light conditions.

  • Hydrolysis: The amino (-NH₂) and carbonitrile (-CN) groups may be susceptible to hydrolysis under acidic or basic conditions, although the pyrazole ring itself is generally stable.

  • Photosensitivity: Many aromatic and heterocyclic compounds are light-sensitive. Exposure to UV or visible light could potentially lead to degradation.

  • Solvent Reactivity: The choice of solvent is crucial. Protic solvents might participate in degradation pathways, and residual impurities in solvents could also initiate degradation.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be:

  • Stored at low temperatures (e.g., 2-8 °C or -20 °C).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Purged with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Prepared fresh whenever possible. If storage is necessary, it should be for the shortest duration possible.

Q3: Which solvents are recommended for dissolving this compound?

A3: The compound is reported to be soluble in organic solvents such as methanol, ethanol, and acetone, and slightly soluble in water.[1] For stability studies, it is advisable to use high-purity, degassed solvents. The choice of solvent will depend on the specific application. For biological assays, DMSO is a common solvent, but its potential to promote oxidation should be considered.

Q4: How can I detect degradation of my compound in solution?

A4: Degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). Signs of degradation include:

  • The appearance of new peaks in the chromatogram.

  • A decrease in the peak area of the parent compound over time.

  • A change in the color or clarity of the solution.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common stability issues.

Issue 1: Rapid Loss of Compound in Solution
  • Symptom: HPLC analysis shows a significant decrease in the main peak area shortly after dissolution.

  • Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step
Oxidation Prepare solutions using degassed solvents. Purge the headspace of the vial with an inert gas (nitrogen or argon). Avoid vigorous vortexing which can introduce air. Consider adding an antioxidant if compatible with the experimental system.
Hydrolysis (pH instability) Check the pH of your solution. If using aqueous buffers, perform a pH stability screen (see Experimental Protocols). Adjust the pH to a more neutral range if possible.
Solvent Impurities Use high-purity (e.g., HPLC grade or higher) solvents. Test a new batch of solvent to rule out contamination.
Adsorption to Container Use low-adsorption vials (e.g., silanized glass or polypropylene).
Issue 2: Appearance of Unknown Peaks in Chromatogram
  • Symptom: New peaks, not present in the initial analysis, appear over time.

  • Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step
Degradation Products This is a strong indicator of instability. Proceed with forced degradation studies (see Experimental Protocols) to identify the nature of the degradants (e.g., oxidative, hydrolytic).
Contamination Ensure proper cleaning of all labware. Analyze a solvent blank to rule out contamination from the solvent or analytical system.
Precipitation and Re-dissolution Check the solubility of the compound in the chosen solvent at the storage temperature. A supersaturated solution may precipitate and some components may re-dissolve, appearing as new peaks.

Logical Flow for Troubleshooting Stability Issues

G Troubleshooting Workflow start Stability Issue Observed (e.g., Peak Loss, New Peaks) check_initial_purity Verify Purity of Initial Solid Material start->check_initial_purity is_pure Is Solid >98% Pure? check_initial_purity->is_pure repurify Repurify or Source New Batch is_pure->repurify No investigate_solution Investigate Solution Preparation & Storage is_pure->investigate_solution Yes repurify->check_initial_purity check_solvent Use High-Purity, Degassed Solvent investigate_solution->check_solvent check_storage Store at Low Temp, Protected from Light & Air investigate_solution->check_storage perform_forced_degradation Perform Forced Degradation Study check_solvent->perform_forced_degradation check_storage->perform_forced_degradation acid_hydrolysis Acidic Hydrolysis perform_forced_degradation->acid_hydrolysis base_hydrolysis Basic Hydrolysis perform_forced_degradation->base_hydrolysis oxidation Oxidative Degradation perform_forced_degradation->oxidation photostability Photostability Testing perform_forced_degradation->photostability thermal_stability Thermal Degradation perform_forced_degradation->thermal_stability analyze_results Analyze Degradation Profile by HPLC/LC-MS acid_hydrolysis->analyze_results base_hydrolysis->analyze_results oxidation->analyze_results photostability->analyze_results thermal_stability->analyze_results identify_pathway Identify Major Degradation Pathway? analyze_results->identify_pathway optimize_conditions Optimize Formulation/ Experimental Conditions (e.g., adjust pH, add antioxidant) identify_pathway->optimize_conditions Yes end Stable Solution Achieved identify_pathway->end No Significant Degradation optimize_conditions->end

Caption: A logical workflow for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the potential degradation pathways of this compound.

Objective: To determine the susceptibility of the compound to hydrolysis (acidic and basic), oxidation, heat, and light.

Materials:

  • This compound

  • HPLC grade methanol or acetonitrile

  • HPLC grade water

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (NaOH), 1M and 0.1M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. If significant degradation occurs rapidly, repeat with 0.1M HCl. Keep at room temperature and 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. If significant degradation occurs rapidly, repeat with 0.1M NaOH. Keep at room temperature and 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.

    • Photostability: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Time Points: Analyze samples at initial (t=0), 2, 4, 8, and 24 hours.

  • Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze the samples using a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Scan for the optimal wavelength using a PDA detector, or use a standard wavelength such as 254 nm.

  • Injection Volume: 10 µL

Method Development Workflow:

G HPLC Method Development Workflow start Select Initial Conditions (C18 column, ACN/Water) inject_standard Inject Standard Solution of This compound start->inject_standard check_peak Good Peak Shape & Retention? inject_standard->check_peak adjust_mobile_phase Adjust Mobile Phase Composition/Gradient check_peak->adjust_mobile_phase No inject_stressed_samples Inject Stressed Samples (from Forced Degradation) check_peak->inject_stressed_samples Yes adjust_mobile_phase->inject_standard check_separation All Peaks Separated? inject_stressed_samples->check_separation optimize_gradient Optimize Gradient Slope and Time check_separation->optimize_gradient No validate_method Validate Method (ICH Guidelines) check_separation->validate_method Yes optimize_gradient->inject_stressed_samples final_method Final Stability-Indicating Method validate_method->final_method

References

"purification of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile from reaction impurities"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile from reaction impurities. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

  • Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?

  • Answer: Low recovery can be due to several factors:

    • Solvent Choice: The solvent may be too good at dissolving your compound even at low temperatures. Try a solvent system where the compound has high solubility when hot and very low solubility when cold. A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, can be effective. Dissolve the compound in the "good" solvent (e.g., ethanol) and then add the "poor" solvent (e.g., water) dropwise until turbidity persists, then heat to redissolve and cool slowly.

    • Cooling Rate: Rapid cooling in an ice bath can lead to the formation of fine crystals that are difficult to filter and may be less pure. Allow the solution to cool slowly to room temperature to form larger, purer crystals before further cooling in an ice bath.

    • Amount of Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

Issue 2: Oily Product Instead of Crystals

  • Question: My product is "oiling out" and not forming crystals during recrystallization. What should I do?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when significant impurities are present.

    • Lower the Temperature: Ensure the solution is not supersaturated at a temperature above the melting point of your compound.

    • Change Solvent: Switch to a lower-boiling point solvent or a different solvent system.

    • Induce Crystallization: If the oil is your product, try scratching the inside of the flask with a glass rod at the oil-solvent interface to induce crystallization. Adding a seed crystal of the pure compound can also initiate crystallization.

    • Further Purification: The presence of impurities can lower the melting point of the mixture. It may be necessary to perform column chromatography to remove these impurities before attempting recrystallization.

Issue 3: Colored Impurities in the Final Product

  • Question: My final product has a persistent yellow or brown color. How can I remove these colored impurities?

  • Answer: Colored impurities are common in heterocyclic chemistry and can often be removed by:

    • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product, leading to lower yields.

    • Multiple Recrystallizations: A second or even third recrystallization can be effective in removing residual colored impurities.

Issue 4: Poor Separation During Column Chromatography

  • Question: I am getting poor separation of my compound from impurities on a silica gel column. What can I do?

  • Answer:

    • Solvent System Optimization: The polarity of the eluent is crucial. Use thin-layer chromatography (TLC) to screen for an optimal solvent system that gives your target compound an Rf value of 0.2-0.4 and good separation from impurities. A gradient of ethyl acetate in hexane is a common starting point.

    • Deactivate Silica Gel: The amino group on the pyrazole ring can interact strongly with the acidic silica gel, leading to tailing and poor separation. Pre-treating the silica gel with a small amount of a basic modifier like triethylamine (0.1-1% in the eluent) can neutralize the acidic sites and improve peak shape.

    • Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: The synthesis of this compound often involves the reaction of bis(methylthio)methylenemalononitrile with hydrazine hydrate.[1] Potential impurities include:

  • Unreacted bis(methylthio)methylenemalononitrile.

  • Unreacted hydrazine hydrate.

  • Side products from incomplete cyclization or alternative reaction pathways.

  • Oxidation products, which can be colored.

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Ethanol is a commonly used and effective solvent for the recrystallization of many aminopyrazole derivatives.[2] If the solubility in ethanol is too high even at low temperatures, a mixed solvent system like ethanol/water can be explored.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the purity of fractions. Spot a small amount of each fraction on a TLC plate, elute with the same solvent system used for the column, and visualize the spots under UV light or by staining. Combine the fractions that contain only the pure product.

Q4: My purified compound has a different melting point than the literature value. What does this indicate?

A4: A lower and broader melting point range typically indicates the presence of impurities. A sharp melting point that matches the literature value is a good indicator of high purity.

Data Presentation

Table 1: Purification of Pyrazole Derivatives by Recrystallization

CompoundPurification MethodSolvent SystemPurity BeforePurity AfterYield (%)
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrileRecrystallizationDioxaneNot SpecifiedHigh93
3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrileRecrystallizationDioxaneNot SpecifiedHigh95
3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrileRecrystallizationn-PropanolNot SpecifiedHigh93

Note: Data for closely related aminopyrazole derivatives is presented due to a lack of specific quantitative data for this compound in the searched literature.

Experimental Protocols

Protocol 1: Recrystallization

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). For this basic compound, it is advisable to add ~0.5% triethylamine to the eluent to prevent tailing. Pour the slurry into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone). In a separate flask, add a small amount of silica gel and then add the dissolved crude product. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Purity Analysis: Analyze the purity of each fraction using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Troubleshooting_Purification start Crude Product recrystallization Attempt Recrystallization start->recrystallization success Pure Crystals Obtained recrystallization->success Successful oiling_out Product Oils Out recrystallization->oiling_out Unsuccessful low_yield Low Yield recrystallization->low_yield Unsuccessful colored_product Colored Product recrystallization->colored_product Unsuccessful column_chromatography Perform Column Chromatography oiling_out->column_chromatography change_solvent Change Solvent/Solvent System oiling_out->change_solvent low_yield->change_solvent slow_cooling Optimize Cooling Rate low_yield->slow_cooling colored_product->column_chromatography charcoal Use Activated Charcoal colored_product->charcoal column_chromatography->success change_solvent->recrystallization slow_cooling->recrystallization charcoal->recrystallization

Caption: Troubleshooting logic for the purification of this compound.

Experimental_Workflow start Crude Reaction Mixture initial_workup Initial Work-up (e.g., extraction, washing) start->initial_workup purity_check1 Assess Purity (TLC, LC-MS) initial_workup->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Relatively Pure column_chromatography Column Chromatography purity_check1->column_chromatography Multiple Impurities purity_check2 Assess Purity recrystallization->purity_check2 column_chromatography->purity_check2 pure_product Pure Product purity_check2->pure_product Purity Acceptable further_purification Further Purification Needed purity_check2->further_purification Purity Not Acceptable further_purification->recrystallization further_purification->column_chromatography

References

"alternative catalysts for the synthesis of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the standard laboratory synthesis method for this compound?

The standard synthesis involves the condensation reaction of (bis(methylthio)methylene)malononitrile with hydrazine hydrate.[1] This reaction typically proceeds by the nucleophilic attack of hydrazine on the electron-deficient carbon of the ketene dithioacetal, followed by cyclization and elimination of methanethiol.

Q2: Are there alternative catalysts that can be used for this synthesis?

While the direct condensation of (bis(methylthio)methylene)malononitrile and hydrazine often proceeds without a catalyst, exploring alternative catalytic systems may enhance reaction rates and yields. Based on syntheses of structurally similar 5-amino-1H-pyrazole-4-carbonitriles, the following catalysts could be considered for optimization studies:

  • Nanocatalysts: Various nano-catalysts have been shown to be effective in related pyrazole syntheses, offering high yields and short reaction times under mild conditions. Examples include copper-based nanocatalysts and magnetic iron oxide nanoparticles.

  • Basic Catalysts: Bases like piperidine or potassium hydroxide have been used in related condensations to facilitate the reaction.

  • Acid Catalysts: In some variations of pyrazole synthesis, acid catalysts are employed to activate the carbonyl or equivalent group. Acetic acid is a common choice.

It is important to note that the application of these catalysts to the synthesis of this compound would require experimental validation and optimization.

Q3: What are the common side reactions or impurities I should be aware of?

Potential side reactions include the formation of regioisomers if a substituted hydrazine is used, incomplete cyclization, or side reactions involving the methylthio group. Impurities may arise from the starting materials or from the degradation of the product under harsh reaction conditions.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to distinguish between the starting materials and the product. The disappearance of the starting materials and the appearance of the product spot indicate the progression of the reaction.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield 1. Suboptimal Reaction Temperature: The reaction may be too slow at room temperature. 2. Poor Quality of Starting Materials: Hydrazine hydrate can degrade over time. 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.1. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor by TLC. 2. Use Fresh Reagents: Ensure the hydrazine hydrate is fresh and the (bis(methylthio)methylene)malononitrile is pure. 3. Optimize Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.1 equivalents) to ensure complete consumption of the malononitrile derivative.
Formation of Multiple Products (Observed by TLC/NMR) 1. Side Reactions: The reaction conditions may be promoting the formation of byproducts. 2. Decomposition: The product might be unstable under the reaction or workup conditions.1. Modify Reaction Conditions: Try running the reaction at a lower temperature or for a shorter duration. 2. Purification: Isolate the desired product using column chromatography.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Product co-elutes with impurities during chromatography. 1. Solvent Evaporation and Recrystallization: After the reaction, remove the solvent under reduced pressure and attempt to recrystallize the product from a suitable solvent system. 2. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation.
Inconsistent Results 1. Variability in Reagent Quality. 2. Atmospheric Moisture: Some reagents may be sensitive to moisture.1. Standardize Reagents: Use reagents from the same batch for a series of experiments. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if moisture sensitivity is suspected.

Data Presentation: Comparison of Potential Catalytic Systems

The following table summarizes data from the synthesis of related 5-amino-1H-pyrazole-4-carbonitriles using various catalysts. This data can serve as a starting point for designing experiments with alternative catalysts for the synthesis of this compound.

CatalystReactantsSolventTemperature (°C)TimeYield (%)
LDH@PTRMS@DCMBA@CuIBenzaldehydes, Malononitrile, PhenylhydrazineH2O/EtOH5515-27 min85-93
Fe3O4@SiO2@Tannic acidAzo-linked aldehydes, Malononitrile, Phenylhydrazine- (Mechanochemical)Room Temp.ShortHigh
Fe3O4@SiO2@vanillin@thioglycolic acid MNPsAzo-linked aldehydes, Malononitrile, Phenylhydrazine- (Mechanochemical)Room Temp.ShortHigh
NoneAromatic aldehydes, Malononitrile, PhenylhydrazineWater and EthanolRoom Temp.--

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol is based on the established reaction of (bis(methylthio)methylene)malononitrile with hydrazine hydrate.

Materials:

  • (bis(methylthio)methylene)malononitrile

  • Hydrazine hydrate

  • Ethanol (or another suitable solvent)

Procedure:

  • Dissolve (bis(methylthio)methylene)malononitrile (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC.

  • Once the reaction is complete (typically indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization start Start reagents Prepare Reactants: (bis(methylthio)methylene)malononitrile Hydrazine Hydrate start->reagents catalyst Select Catalyst (e.g., Nanoparticle, Base, Acid) reagents->catalyst reaction_setup Set up Reaction: Solvent, Temperature catalyst->reaction_setup run_reaction Run Reaction & Monitor (TLC) reaction_setup->run_reaction workup Workup & Purification run_reaction->workup analysis Characterize Product (NMR, MS, etc.) & Calculate Yield workup->analysis optimize Optimize Conditions: Temperature, Time, Catalyst Load analysis->optimize optimize->catalyst Iterate troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield temp Suboptimal Temperature? start->temp reagents Poor Reagent Quality? start->reagents stoichiometry Incorrect Stoichiometry? start->stoichiometry increase_temp Increase Reaction Temperature temp->increase_temp Yes use_fresh Use Fresh Hydrazine Hydrate reagents->use_fresh Yes optimize_ratio Optimize Reactant Ratio (slight excess of hydrazine) stoichiometry->optimize_ratio Yes

References

"managing exothermic reactions in 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the synthesis of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic risks in the synthesis of this compound?

A1: The primary exothermic risks are associated with two key reaction types:

  • Cyclocondensation with Hydrazine: The reaction of a suitable precursor (e.g., a β-ketonitrile or a derivative of malononitrile) with hydrazine or hydrazine hydrate to form the pyrazole ring is often highly exothermic.[1][2] Uncontrolled addition of hydrazine can lead to a rapid temperature increase and potential thermal runaway.

  • Malononitrile Reactions: Malononitrile, a potential starting material or intermediate, is thermally sensitive and can undergo violent polymerization at elevated temperatures (above 130°C) or in the presence of strong bases.[3][4]

Q2: How can I mitigate the risks associated with the use of hydrazine hydrate?

A2: To mitigate risks, consider the following:

  • Controlled Addition: Add hydrazine hydrate slowly and in a controlled manner to the reaction mixture, maintaining a consistent internal temperature.[5]

  • Adequate Cooling: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., an ice bath or a cryostat) to dissipate the heat generated during the reaction.

  • Dilution: Using a dilute solution of hydrazine hydrate can help to moderate the reaction rate and absorb the heat of reaction.[6]

  • Base Addition: In some cases, the addition of a weak base, like sodium acetate, can help to control the exotherm and stabilize the reaction mixture.[7]

Q3: What are the signs of a potential thermal runaway reaction?

A3: Be vigilant for the following signs:

  • A sudden, uncontrolled increase in the internal temperature of the reactor.

  • A rapid rise in pressure within the reaction vessel.

  • Noticeable gas evolution from the reaction mixture.

  • A change in the color or viscosity of the reaction mixture.

  • Boiling of the solvent even with cooling applied.

Q4: What immediate actions should be taken if a runaway reaction is suspected?

A4: If a runaway reaction is suspected, prioritize safety:

  • Alert all personnel in the immediate vicinity.

  • If it is safe to do so, immediately cease the addition of any reagents.

  • Apply maximum cooling to the reactor.

  • If the situation escalates, follow your laboratory's emergency shutdown procedure and evacuate the area.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Unexpected rapid temperature spike during hydrazine addition. Addition rate of hydrazine is too high.1. Immediately stop the addition of hydrazine. 2. Ensure the cooling system is functioning at maximum capacity. 3. Monitor the temperature closely until it stabilizes. 4. Once stable, resume hydrazine addition at a significantly reduced rate.
Inadequate cooling.1. Check the temperature and flow rate of the coolant. 2. Ensure the cooling bath is at the correct temperature. 3. Improve heat transfer by ensuring the reactor surface is sufficiently immersed in the cooling medium.
Insufficient stirring.1. Verify that the mechanical stirrer is operational and set to an appropriate speed for efficient mixing. 2. Poor mixing can lead to localized hot spots.
Pressure buildup in the reaction vessel. Gas evolution from the reaction or decomposition.1. Ensure the reaction is adequately vented through a condenser and bubbler system. 2. If pressure continues to rise, stop the reaction by quenching (see experimental protocol) and follow emergency procedures.
The reaction temperature has exceeded the boiling point of the solvent.1. Immediately apply maximum cooling. 2. Consider using a higher boiling point solvent for future experiments if appropriate for the reaction chemistry.
The reaction mixture darkens and thickens unexpectedly. Potential polymerization of malononitrile or a related intermediate.1. Immediately stop any heating and apply cooling. 2. Consider quenching the reaction with a pre-determined and tested quenching agent. 3. For future reactions, ensure the temperature does not exceed the recommended limits and that the reaction is not exposed to strong bases for extended periods.[3]

Quantitative Data on Reaction Parameters

The following table provides general guidelines for managing the exothermic reaction during the synthesis. Note that these are starting points and may require optimization for your specific setup and scale.

Parameter Recommended Range Rationale
Hydrazine Hydrate Addition Temperature 0 - 10 °CTo control the initial exotherm of the condensation reaction.
Hydrazine Hydrate Addition Rate 1-2 mL/minute (for a 1L scale)Slow addition prevents the accumulation of unreacted reagents and allows for effective heat dissipation.
Stirring Speed > 300 RPMTo ensure homogenous mixing and prevent localized temperature gradients.
Cooling Bath Temperature -10 to 0 °CTo provide a sufficient temperature differential for efficient heat removal.
Maximum Internal Reaction Temperature < 40 °CTo prevent side reactions and potential decomposition of thermally sensitive intermediates.

Experimental Protocol: Controlled Addition of Hydrazine Hydrate

This protocol outlines a method for the controlled addition of hydrazine hydrate to a precursor to minimize the risk of an uncontrolled exotherm.

Materials:

  • Precursor for pyrazole synthesis (e.g., a β-ketonitrile derivative)

  • Hydrazine hydrate (e.g., 64% solution in water)

  • Anhydrous ethanol (or other suitable solvent)

  • Reaction vessel equipped with a mechanical stirrer, thermocouple, addition funnel, and nitrogen inlet/outlet with a bubbler.

  • Cooling bath (e.g., ice/salt or a cryostat)

Procedure:

  • Reactor Setup: Assemble the reaction vessel and ensure all joints are secure. Place the vessel in the cooling bath.

  • Charge Precursor: Under a nitrogen atmosphere, charge the precursor and anhydrous ethanol to the reaction vessel.

  • Cooling: Begin stirring and cool the mixture to the target temperature (e.g., 0-5 °C).

  • Hydrazine Addition: Once the internal temperature is stable, begin the slow, dropwise addition of hydrazine hydrate from the addition funnel.

  • Temperature Monitoring: Continuously monitor the internal temperature. If the temperature rises more than 5 °C above the set point, pause the addition until the temperature stabilizes.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time to ensure complete conversion.

  • Work-up: Proceed with the appropriate work-up and purification steps once the reaction is complete.

Quenching Protocol for a Runaway Reaction:

In the event of an uncontrolled exotherm, a pre-prepared quenching solution should be at hand. A common quenching agent is a cold, inert solvent or a dilute acid solution (if compatible with the reaction chemistry). The quenching agent should be added slowly to control the quenching exotherm itself. Isopropanol is often used as an initial quencher as it reacts less vigorously than water.[8]

Visual Workflow for Troubleshooting Exothermic Events

Exotherm_Troubleshooting start Monitor Reaction Temperature temp_check Temperature Spike? start->temp_check stop_addition Stop Reagent Addition temp_check->stop_addition Yes continue_monitoring Continue Monitoring temp_check->continue_monitoring No max_cooling Apply Maximum Cooling stop_addition->max_cooling check_stirring Check Stirring max_cooling->check_stirring stirring_ok Stirring OK? check_stirring->stirring_ok increase_stirring Increase Stirring Speed stirring_ok->increase_stirring No temp_stabilizes Temperature Stabilizes? stirring_ok->temp_stabilizes Yes increase_stirring->temp_stabilizes resume_slowly Resume Addition Slowly temp_stabilizes->resume_slowly Yes emergency Emergency Shutdown & Evacuate temp_stabilizes->emergency No resume_slowly->continue_monitoring

References

"preventing dimer formation in 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile. The focus is on preventing unwanted side reactions, particularly dimer formation, during its use as a synthetic precursor.

Troubleshooting Guides

Dimerization and other side reactions can often be mitigated by careful control of reaction conditions. The following table summarizes conditions that may favor or suppress the formation of unwanted dimers.

ParameterConditions Favoring Dimer FormationConditions to Minimize Dimer FormationRationale
Atmosphere Aerobic (presence of Oxygen)Inert (Nitrogen or Argon)Dimerization can proceed through an oxidative coupling mechanism. Excluding oxygen minimizes this pathway.
Catalyst Presence of transition metals (e.g., Cu, Pd)Catalyst-free or use of non-metallic catalystsTransition metals can catalyze the oxidative coupling of aminopyrazoles, leading to dimer formation.[1]
Base Strong, non-hindered basesWeak, hindered bases (e.g., DIPEA) or careful stoichiometry of a stronger baseStrong bases can deprotonate the pyrazole ring or amino group, increasing nucleophilicity and susceptibility to side reactions.
Temperature High temperaturesLower temperatures (e.g., 0 °C to room temperature)Higher temperatures can provide the activation energy for unwanted side reactions.
Solvent Aprotic, non-polar solventsProtic or polar aprotic solventsSolvents that can stabilize the reactants and intermediates through hydrogen bonding or dipole-dipole interactions may disfavor dimerization.
pH Neutral to slightly basicAcidic (e.g., using formic acid or acetic acid as solvent/catalyst)Acidic conditions protonate the amino group, reducing its nucleophilicity and preventing it from participating in unwanted coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am seeing an unexpected, higher molecular weight peak in my mass spectrum. Could this be a dimer?

A1: It is possible. Unwanted dimerization is a potential side reaction. Depending on the reaction conditions, various dimer structures could form. The most common are pyrazole-fused pyridazines and pyrazines, formed through C-N, C-C, and N-N bond couplings.[1] To confirm, you should check for a molecular ion peak that corresponds to approximately double the mass of your starting aminopyrazole minus two to four mass units (due to the loss of hydrogen atoms during coupling). Further structural elucidation would require techniques like NMR and HRMS.[1]

Q2: What are the characteristic spectroscopic signatures of these dimers?

A2: The 1H NMR spectra of pyrazole-fused dimers will show characteristic shifts in the aromatic region, and the disappearance of the C4-H proton signal of the starting pyrazole if it is involved in the coupling. For example, in a dipyrazolo[3,4-b:3',4'-e]pyrazine dimer, you would expect to see signals for the phenyl and methyl groups in different environments compared to the monomer.[1] In the 13C NMR, new quaternary carbon signals will appear at the points of fusion between the rings.[1] High-resolution mass spectrometry (HRMS) is essential to confirm the exact mass and molecular formula of the suspected dimer.[1]

Q3: My reaction to form a pyrazolo[3,4-d]pyrimidine is giving a low yield and a complex mixture of products. How can I prevent potential dimerization?

A3: To suppress dimerization and favor the desired cyclization, consider the following adjustments to your protocol:

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

  • Use acidic conditions. For example, using formic acid or acetic acid as the solvent or a co-solvent can protonate the exocyclic amino group, deactivating it towards intermolecular reactions and promoting intramolecular cyclization with your desired electrophile.[2]

  • Control the temperature. Start at a lower temperature and slowly warm the reaction only as needed, monitored by TLC or LC-MS.

  • Avoid unnecessary use of metal catalysts. If your intended reaction does not require a metal catalyst, ensure your glassware and reagents are free from metal contaminants.

Q4: Can the choice of cyclizing agent influence dimer formation?

A4: Yes. Highly reactive cyclizing agents that rapidly react with the aminopyrazole are less likely to allow time for side reactions like dimerization. For the synthesis of pyrazolo[3,4-d]pyrimidines, common and effective reagents include:

  • Formic acid: Often used as both the solvent and the source of the C4 carbon of the pyrimidine ring, leading to the 4-oxo derivative.[2]

  • Triethyl orthoformate followed by reaction with ammonia: This two-step, one-pot procedure forms the 4-amino derivative. The intermediate methanimidate is formed first, which then cyclizes in the presence of ammonia.[1]

  • Formamide: Can be used at high temperatures to directly install the 4-amino group.[3]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound and its analogs, with an emphasis on conditions that disfavor dimerization.

Protocol 1: Synthesis of 3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol utilizes formic acid, which creates an acidic environment that suppresses the nucleophilicity of the amino group, thereby preventing intermolecular side reactions.

Procedure:

  • To 5 mmol of this compound, add 10 mL of 85% formic acid.

  • Heat the mixture to reflux and maintain for 6 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

(This protocol is adapted from a general procedure for the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones from ortho-aminonitriles).[1]

Protocol 2: Synthesis of 4-Amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

This two-step, one-pot procedure first forms an intermediate that is less prone to self-condensation, before cyclizing to the desired product.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 10 mmol of this compound in a mixture of 30 mL of triethyl orthoformate and 30 mL of acetic anhydride.

  • Heat the mixture to reflux for 6 hours.

  • Remove the solvent under reduced pressure to obtain the crude 5-(methoxymethyleneamino)-3-(methylthio)-1H-pyrazole-4-carbonitrile intermediate.

  • To the crude intermediate, add 40 mL of methanol saturated with ammonia at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 6 hours.

  • The product will precipitate from the solution. Collect the solid by filtration.

  • Recrystallize the solid from an appropriate solvent (e.g., n-butanol) to obtain pure 4-Amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

(This protocol is adapted from a general procedure for the synthesis of 4-aminopyrazolo[3,4-d]pyrimidines).[1]

Visualizations

Dimer Formation Pathway

Dimer_Formation cluster_monomer Monomer Activation cluster_dimer Dimerization Monomer1 Aminopyrazole ActivatedMonomer Activated Species (e.g., radical cation) Monomer1->ActivatedMonomer Oxidation [Cu(II), O2] Monomer2 Aminopyrazole Dimer Dimer (e.g., Pyrazole-fused Pyridazine) Monomer2->Dimer Coupling ActivatedMonomer->Dimer Coupling

Caption: Oxidative dimerization pathway of aminopyrazoles.

Experimental Workflow to Prevent Dimerization

Workflow Start Start Reaction Setup InertAtmosphere Use Inert Atmosphere (N2 or Ar) Start->InertAtmosphere AcidicConditions Employ Acidic Conditions (e.g., Formic Acid) InertAtmosphere->AcidicConditions LowTemp Maintain Low Temperature AcidicConditions->LowTemp Monitor Monitor by TLC/LC-MS LowTemp->Monitor Monitor->LowTemp Incomplete Workup Work-up and Purification Monitor->Workup Reaction Complete DimerCheck Check for Dimer (MS, NMR) Workup->DimerCheck

Caption: Workflow for optimizing reactions to prevent dimer formation.

References

"scale-up challenges for the synthesis of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for this compound and what are the primary scale-up challenges?

A common and efficient approach to synthesizing pyrazole derivatives involves a multi-component reaction. For this compound, a plausible route starts from precursors that react with a hydrazine source. The primary challenges encountered during scale-up from laboratory to pilot or industrial scale include:

  • Thermal Management: Reactions for pyrazole synthesis can be exothermic.[1] Controlling the temperature in a large reactor is critical to prevent runaway reactions and the formation of impurities.

  • Mixing and Mass Transfer: Ensuring homogenous mixing in a large volume is difficult. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in decreased yield and inconsistent product quality.

  • Reagent Addition Strategy: The rate and method of adding reagents, especially highly reactive ones like hydrazine, must be carefully controlled at scale to manage heat generation and side reactions. Metering reactants into a heated mixture is a common safety precaution.[2]

  • Solid Handling and Isolation: The physical properties of the final product and any intermediates can pose challenges. Filtration and drying of large quantities of solids can be time-consuming and require specialized equipment.

  • Purification and Impurity Profile: Impurities that are negligible at the lab scale can become significant issues in larger batches. Recrystallization, the common purification method, requires large volumes of solvent and precise temperature control, which can be challenging to replicate at scale.[3]

  • Safety: The target compound is classified as toxic if inhaled and harmful if swallowed or in contact with skin.[4] Precursors like hydrazine are also hazardous. Implementing robust safety protocols for handling these materials at scale is mandatory.

Q2: How does the choice of solvent impact the scale-up process?

The choice of solvent is critical and affects multiple aspects of the process:

  • Reaction Kinetics: The solvent can influence the reaction rate and selectivity. A solvent that works well in the lab may not be optimal for the thermal conditions of a large reactor.

  • Solubility: The solubility of reactants, intermediates, and the final product determines the reaction concentration and ease of isolation. The product is noted to be slightly soluble in water but soluble in organic solvents like methanol and ethanol.[5]

  • Work-up and Purification: The solvent impacts the efficiency of extraction, washing, and crystallization steps. For instance, after reaction in a solvent like toluene, an anti-solvent like ethanol may be used to precipitate salts for removal.[2]

  • Safety and Environmental: At an industrial scale, solvent choice is heavily influenced by toxicity, flammability, environmental impact, and cost. Aqueous or green solvents are often preferred where possible.[6][7]

Troubleshooting Guide

Problem: Decreased Yield at Larger Scale

Q: My reaction yield dropped significantly when moving from a 1L flask to a 50L reactor. What are the likely causes?

A: A drop in yield during scale-up is a common problem. The following workflow can help diagnose the issue.

G start Low Yield Observed at Scale q1 Was reaction temperature consistent with lab scale? start->q1 q2 Was mixing efficient? (e.g., vortex, surface movement) q1->q2 Yes sol1 Improve Heat Transfer: - Check reactor jacket performance - Adjust heating/cooling ramp rates q1->sol1 No q3 Was reagent addition rate scaled correctly? q2->q3 Yes sol2 Optimize Agitation: - Increase RPM - Evaluate impeller design q2->sol2 No q4 Is the impurity profile different from lab scale? q3->q4 Yes sol3 Adjust Addition Protocol: - Use metered/drip addition - Dilute reagent before addition q3->sol3 No sol4 Analyze Impurities: - Identify side products via LC-MS - Adjust conditions to minimize q4->sol4 Yes

Caption: Troubleshooting workflow for diagnosing low yield issues.

Problem: Product Purity and Isolation Issues

Q: I am struggling with product filtration and observing new impurities in my scaled-up batch. What should I investigate?

A: Purity and isolation issues often arise from subtle changes in reaction conditions at scale.

Table 1: Troubleshooting Purity and Isolation

Issue Potential Cause Recommended Action
New Impurities Localized overheating due to poor mixing, leading to side reactions.Improve agitation; slow down the addition of exothermic reagents.[2]
Extended reaction time at high temperatures.Re-optimize reaction time for the larger scale; consider lower temperatures for longer durations.
Oily or Gummy Product Incomplete reaction or presence of solvated impurities.Check reaction completion by TLC or HPLC before work-up. Introduce an anti-solvent slowly with vigorous stirring to promote crystallization.
Slow Filtration Very fine crystals (needles or plates) are forming.Optimize the cooling profile during crystallization; a slower cooling rate can produce larger, more easily filterable crystals.
Presence of insoluble starting materials or byproducts.Analyze the solid by NMR or LC-MS to identify contaminants. Modify work-up to include a hot filtration step if an impurity is less soluble at high temperatures.

Experimental Protocols and Data

General Laboratory Protocol for Related 3-Amino-5-Substituted-1H-Pyrazole-4-Carbonitriles

This protocol is a generalized procedure based on the synthesis of similar pyrazole structures and should be adapted and optimized for the specific methylthio- derivative.[1][8][9]

  • Reaction Setup: To a solution of the appropriate 3-oxo-alkanenitrile precursor (10 mmol) in a suitable solvent (e.g., dioxane, ethanol), add an equimolar amount of a hydrazine source (e.g., hydrazine hydrate).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take several hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate often forms during cooling.

  • Isolation: Collect the solid product by filtration. Wash the filter cake with cold solvent to remove soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, propanol) to yield the pure compound.[1][3]

Key Process Parameter Comparison

The following table outlines typical changes in parameters when moving from a lab to a pilot scale.

Table 2: Lab vs. Scale-Up Process Parameters

Parameter Laboratory Scale (1L) Pilot Scale (50L) Key Consideration
Reagent Addition Manual pour or dropping funnelAutomated pump, metered additionControl of exotherms and local concentrations.[2]
Temperature Control Heating mantle, ice bathJacketed reactor with thermal fluidSurface area to volume ratio decreases, making heat transfer less efficient.
Mixing Magnetic stir barOverhead mechanical stirrer (impeller)Ensure homogeneity and prevent solids from settling.
Reaction Time 2-6 hoursMay need to be extended or shortenedDependent on mass and heat transfer efficiency.
Work-up Separatory funnel, filter funnelJacketed reactor, Nutsche filter/dryerManual operations become impractical and unsafe.

Visualized Workflows

Proposed General Synthesis Pathway

The synthesis of aminopyrazole carbonitriles often follows a cyclocondensation pathway.

G cluster_start Starting Materials cluster_process Reaction cluster_end Product & Purification A Precursor A (e.g., Acyl Acetonitrile) C Cyclocondensation (Solvent, Heat) A->C B Precursor B (Hydrazine Source) B->C D Crude Product C->D E Purification (Crystallization) D->E F Final Product E->F

Caption: General synthesis workflow for aminopyrazole derivatives.

Scale-Up Process Logic

This diagram illustrates the logical flow and decision points when scaling up a chemical synthesis.

G A Lab Scale Protocol (Yield & Purity Defined) B Process Hazard Analysis (Identify Risks: Exotherm, Toxicity) A->B C Pilot Plant Batch (e.g., 10x Scale) B->C D Monitor Key Parameters (Temp, Pressure, Impurities) C->D E Results Match Lab Scale? D->E F Process Optimization (Adjust Temp, Addition Rate, etc.) E->F No G Production Scale Batch E->G Yes F->C

Caption: Logical flow for chemical synthesis scale-up.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Validation of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug discovery. 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile is a key building block in the synthesis of various biologically active molecules. Its purity is critical to ensure the integrity of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity assessment, offering high resolution and quantitative accuracy.

This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity validation of this compound, offering insights into their principles, performance, and suitability for different analytical challenges.

Understanding Potential Impurities

The purity analysis of this compound must consider potential process-related impurities and degradation products. While specific impurities are highly dependent on the synthetic route, common impurities in the synthesis of related pyrazole derivatives could include unreacted starting materials, intermediates, and by-products from side reactions.[1][2][3][4] Degradation of the pyrazole ring, although generally stable, can occur under harsh acidic, basic, or oxidative conditions, potentially leading to ring-opened species or other related substances.[5][6]

Comparative Analysis of HPLC Methods

The selection of an optimal HPLC method is crucial for resolving the main component from all potential impurities. Given the polar nature of the amino and nitrile functionalities combined with the nonpolar methylthio group, different RP-HPLC approaches can be employed. We compare a standard RP-HPLC method with an acidic mobile phase to an ion-pairing chromatography method designed to improve retention and peak shape of polar, ionizable analytes.

Table 1: Comparison of HPLC Methods for Purity Analysis of this compound

ParameterMethod A: Reversed-Phase HPLC (Acidic Mobile Phase)Method B: Ion-Pair Reversed-Phase HPLC
Principle Separation is primarily based on the hydrophobicity of the analyte and impurities. The acidic mobile phase suppresses the ionization of the basic amino group, reducing peak tailing.An ion-pairing reagent is added to the mobile phase. It forms a neutral ion-pair with the protonated amine, increasing its hydrophobicity and retention on the non-polar stationary phase.[7][8][9][10]
Stationary Phase C18 (octadecylsilyl) silica gel, 5 µmC18 (octadecylsilyl) silica gel, 5 µm
Mobile Phase Gradient elution with Acetonitrile and Water containing 0.1% Phosphoric Acid.[11]Isocratic or gradient elution with Acetonitrile and Water containing an ion-pairing agent (e.g., 5 mM Sodium 1-Hexanesulfonate) and a buffer (e.g., Phosphate buffer pH 3.0).
Advantages Simple, robust, and widely applicable method. Uses common and readily available mobile phase additives. Good for separating non-polar and moderately polar impurities.Significantly improves retention of the polar main compound. Can enhance selectivity for polar impurities that are difficult to resolve with standard RP-HPLC.[8][10]
Disadvantages May provide insufficient retention for the main compound and other polar impurities, potentially leading to co-elution with the solvent front. Peak tailing can still be an issue for highly basic compounds.Method development can be more complex. Ion-pairing reagents can be aggressive to the column and require dedicated columns and longer equilibration times. The mobile phase is not directly compatible with mass spectrometry (MS).[7][10]
Typical Application Routine quality control, analysis of samples with known, less polar impurity profiles.Analysis of high-purity samples where polar impurities are of concern, or when standard RP-HPLC fails to provide adequate resolution.

Experimental Protocols

Below are detailed experimental protocols for the two compared HPLC methods. These are starting points and may require further optimization based on the specific instrumentation and impurity profile of the sample.

Method A: Reversed-Phase HPLC (Acidic Mobile Phase)
  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 80
    25.0 80
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 0.5 mg/mL.

Method B: Ion-Pair Reversed-Phase HPLC
  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A pre-mixed solution of 40% Acetonitrile and 60% aqueous buffer. The aqueous buffer contains 5 mM Sodium 1-Hexanesulfonate and is adjusted to pH 3.0 with Phosphoric Acid.

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Workflow and Data Visualization

The general workflow for HPLC purity validation involves several key steps, from sample preparation to data analysis and reporting.

HPLC_Workflow HPLC Purity Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting SamplePrep Sample Preparation (Dissolution in appropriate solvent) SampleInjection Sample Injection (Introduction of sample into HPLC) SamplePrep->SampleInjection StandardPrep Standard Preparation (Reference standard of known purity) SystemSuitability System Suitability Test (Injection of standard to check performance) StandardPrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation (Accurate mixing and degassing) Chromatography Chromatographic Separation (Elution through the column) MobilePhasePrep->Chromatography SystemSuitability->SampleInjection If passes SampleInjection->Chromatography Detection Detection (UV detector measures absorbance) Chromatography->Detection Integration Peak Integration (Determine area of each peak) Detection->Integration Calculation Purity Calculation (% Area = [Area_main / Area_total] * 100) Integration->Calculation Report Final Report (Summary of results and chromatograms) Calculation->Report

Caption: A typical workflow for HPLC purity validation.

Conclusion

The choice between a standard acidic RP-HPLC method and an ion-pair RP-HPLC method for the purity validation of this compound depends on the specific analytical requirements.

  • Method A is a straightforward and robust starting point for routine analysis. Its simplicity makes it ideal for quality control environments where the impurity profile is well-characterized and does not contain challenging polar species.

  • Method B offers a powerful alternative when Method A fails to provide adequate retention or resolution, particularly for polar, basic impurities.[8] The enhanced retention and potential for altered selectivity can be crucial for accurate purity determination in complex samples or during method development for new synthetic routes.

For comprehensive purity validation, it is often beneficial to employ orthogonal methods. Developing and validating both a standard RP-HPLC method and an ion-pair method can provide a more complete picture of the sample's purity, ensuring that a wide range of potential impurities are effectively separated and quantified. This dual-method approach strengthens the analytical data package for regulatory submissions and ensures the highest quality of the intermediate for its use in drug development.

References

Comparative Biological Activities of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile and its structurally related analogs. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and development in this area.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2] this compound serves as a key intermediate in the synthesis of various biologically active molecules.[3] This guide focuses on the comparative bioactivity of this core structure and its analogs, providing a foundation for structure-activity relationship (SAR) studies and the design of novel therapeutic agents.

Table 1: Comparative Anticancer Activity of Pyrazole Carbonitrile Analogs

Compound IDStructureCell LineAssayIC50 (µM)Reference
1 This compound--Data not available-
2 2-Amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrileMCF-7MTT Assay6.53[4]
A-549MTT Assay26.40[4]
HCT-116MTT Assay59.84[4]
3 4,6-Diamino-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-oxo-2,5-dihydropyridine-3-carbonitrileHePG-2MTT Assay29.23[4]
PC-3MTT Assay18.81[4]
A-549MTT Assay33.07[4]
4 3-Amino-1-(1,3-diphenyl-1H-pyrazol-4-yl)-5,6-dihydrobenzo[f]quinoline-2-carbonitrile-Kinase Assay (EGFR)>100[4]
5 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrileHCT-116SRB Assay4.2[5]

IC50: The half maximal inhibitory concentration. A lower value indicates higher potency. Data for the parent compound, this compound, was not readily available in the reviewed literature, highlighting a potential area for future research.

Table 2: Comparative Antimicrobial Activity of Pyrazole Carbonitrile Analogs

Compound IDStructureMicroorganismAssayMIC (µg/mL)Reference
1 This compound--Data not available-
6 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole derivativeK. pneumoniae ATCC 700603Broth Microdilution1024[6]
A. baumannii ATCC 19606Broth Microdilution1024[6]
7 6-Amino-3-methyl-4-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileK. pneumoniaeBroth Microdilution6.25[7]
L. monocytogenesBroth Microdilution50[7]

MIC: Minimum Inhibitory Concentration. A lower value indicates higher antimicrobial activity. Direct antimicrobial data for this compound was not found in the surveyed literature.

Experimental Protocols

Anticancer Activity Assessment

MTT Cell Viability Assay: [8]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., pyrazole analogs) for a specified period, typically 48-72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.

Sulforhodamine B (SRB) Assay: [5]

  • Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for 72 hours.

  • Cell Fixation: The cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The fixed cells are stained with 0.4% (w/v) sulforhodamine B solution for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is measured at 510 nm to determine cell density, from which the IC50 is calculated.

Antimicrobial Activity Assessment

Broth Microdilution Method: [2]

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the microorganism to grow (e.g., 24 hours at 37°C for bacteria).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Agar Well Diffusion Method: [7]

  • Agar Plate Preparation: A sterile nutrient agar is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are cut into the agar.

  • Compound Addition: A defined volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated to allow for microbial growth and diffusion of the compound.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Signaling Pathways and Mechanisms of Action

Pyrazole derivatives are known to exert their anticancer effects by inhibiting various protein kinases involved in crucial cell signaling pathways.[9] The structural modifications on the pyrazole ring significantly influence their target selectivity and inhibitory potency.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (Protein Kinase B) PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Pyrazole Pyrazole-based Kinase Inhibitor Pyrazole->PI3K Pyrazole->AKT

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by pyrazole analogs.

Many pyrazole-based compounds function as ATP-competitive inhibitors of kinases such as those in the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[10] By blocking the activity of key kinases in this pathway, these compounds can induce apoptosis and inhibit tumor growth.

Experimental_Workflow Synthesis Compound Synthesis (Pyrazole Analogs) Screening In Vitro Screening Synthesis->Screening Anticancer Anticancer Assays (MTT, SRB) Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC, Diffusion) Screening->Antimicrobial Hit Hit Identification Anticancer->Hit Antimicrobial->Hit Mechanism Mechanism of Action (Kinase Assays, Docking) Hit->Mechanism Lead Lead Optimization (SAR Studies) Mechanism->Lead

Caption: General workflow for the discovery and development of pyrazole-based therapeutic agents.

The discovery pipeline for new pyrazole-based drugs typically involves the synthesis of a library of analogs, followed by in vitro screening for desired biological activities. Promising "hit" compounds are then subjected to further studies to elucidate their mechanism of action and to optimize their structure for improved potency and selectivity.

References

Comparative Guide to the Structure-Activity Relationship of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile Derivatives and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile derivatives and structurally related compounds. Due to the limited availability of comprehensive SAR studies on the exact target scaffold for kinase inhibition, this guide synthesizes data from studies on analogous compounds to provide insights into their biological activities. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid in the design and development of novel therapeutic agents.

Data Presentation: Biological Activities of Pyrazole Derivatives

Table 1: Analgesic and Anti-inflammatory Activity of Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate Derivatives

CompoundRAnalgesic Activity (% Inhibition of Writhing)Anti-inflammatory Activity (% Inhibition of Edema)
3a -COCH₃38.531.8
3b -COC₆H₅45.240.9
3c -SO₂C₆H₅23.727.3
3d -SO₂C₆H₄-CH₃ (p)28.936.4
3e -SO₂C₆H₄-Cl (p)33.122.7
3f 2-Pyrimidinyl57.350.0
3g 4,6-Dimethyl-2-pyrimidinyl51.845.5
3h 1,3,4-Thiadiazol-2-yl42.636.4
3i 5-Methyl-1,3,4-thiadiazol-2-yl48.140.9
3j 5-Ethyl-1,3,4-thiadiazol-2-yl35.431.8
Diclofenac Sodium (Standard)65.854.5

Data synthesized from a study on ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the synthesis of pyrazole derivatives and relevant biological assays.

Synthesis of 5-Substituted 3-Amino-1H-pyrazole-4-carbonitriles

A general method for the synthesis of 3-amino-5-substituted-1H-pyrazole-4-carbonitriles involves the condensation of a suitable precursor with hydrazine.[1]

  • Step 1: Synthesis of 3-Oxoalkanonitriles: A common precursor, 3-oxoalkanonitrile, can be synthesized from the reaction of enaminones with hydroxylamine hydrochloride to yield aldoximes, which are then converted to the desired oxoalkanonitrile in a basic medium.[1]

  • Step 2: Formation of Intermediate: The 3-oxoalkanonitrile is reacted with trichloroacetonitrile to afford a 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitrile intermediate.[1]

  • Step 3: Cyclization to Pyrazole: The intermediate is then condensed with hydrazine hydrate in a suitable solvent like dioxane and refluxed to yield the final 3-amino-1H-pyrazole-4-carbonitrile derivative. The product is typically purified by recrystallization.[1]

In Vitro Kinase Inhibition Assay (General Protocol)

The following is a generalized protocol for assessing the kinase inhibitory activity of test compounds.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done using radiometric methods or luminescence-based assays like the ADP-Glo™ Kinase Assay.

  • Procedure:

    • The kinase, substrate, and ATP are combined in a reaction buffer.

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

    • The reaction is incubated for a specific period at a controlled temperature to allow for phosphorylation.

    • The reaction is stopped, and the amount of phosphorylated substrate or the amount of ADP produced is quantified.

    • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.[2]

Cell-Based Kinase Inhibition Assay (Western Blot)

This assay determines the effect of an inhibitor on kinase activity within a cellular context.[3]

  • Cell Treatment: Cells are treated with the pyrazole inhibitor at various concentrations for a predetermined time. A vehicle control (e.g., DMSO) is included.[3]

  • Protein Extraction: After treatment, cells are lysed to extract total cellular proteins.[3]

  • Protein Quantification: The protein concentration of each lysate is determined using a suitable method, such as the BCA assay.[3]

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for the phosphorylated form of the target kinase's substrate, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP). The total protein level of the substrate is also measured as a loading control.

  • Signal Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are key regulators of the cell cycle, and their inhibition is a major target in cancer therapy. Pyrazole derivatives have been shown to inhibit CDKs, leading to cell cycle arrest. The following diagram illustrates the inhibition of the CDK/Rb pathway.

CDK_Pathway Mitogenic_Signals Mitogenic Signals (Growth Factors) Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 activates pRb pRb (Phosphorylated) Cyclin_D_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases G1_S_Gene_Transcription G1/S Phase Gene Transcription E2F->G1_S_Gene_Transcription activates Cyclin_E_CDK2 Cyclin E / CDK2 G1_S_Gene_Transcription->Cyclin_E_CDK2 S_Phase S Phase (DNA Replication) Cyclin_E_CDK2->S_Phase initiates Pyrazole_Inhibitor Pyrazole CDK Inhibitor Pyrazole_Inhibitor->Cyclin_D_CDK46 inhibits Pyrazole_Inhibitor->Cyclin_E_CDK2 inhibits

Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.

Janus Kinase (JAK) Signaling Pathway

The JAK/STAT signaling pathway is crucial for cytokine signaling, and its dysregulation is implicated in inflammatory diseases and cancers. Certain 4-amino-(1H)-pyrazole derivatives have been identified as potent JAK inhibitors.[4]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Pyrazole_Inhibitor Pyrazole JAK Inhibitor Pyrazole_Inhibitor->JAK inhibits

Caption: Inhibition of the JAK/STAT signaling pathway.

Experimental Workflow for Kinase Inhibitor Evaluation

A systematic approach is essential for the evaluation of novel kinase inhibitors. The workflow below outlines the key steps from initial screening to mechanistic studies.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Studies Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Viability->Kinase_Assay Identify Potent Compounds Western_Blot Western Blot (Target Engagement) Kinase_Assay->Western_Blot Confirm Cellular Activity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Western_Blot->Apoptosis_Assay Xenograft Xenograft Model Apoptosis_Assay->Xenograft Validate In Vivo Efficacy

References

Confirming the Structure of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of analytical techniques and experimental data for confirming the structure of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile and its derivatives. We present key experimental data, detailed protocols, and visual workflows to aid in the accurate characterization of this important class of heterocyclic compounds.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The precise substitution pattern on the pyrazole ring is critical for its pharmacological activity, making definitive structural elucidation a crucial step in the development of new therapeutic agents. This guide focuses on the characterization of this compound derivatives, a class of compounds with significant potential in drug discovery.

Comparative Analysis of Spectroscopic Data

Spectroscopic methods are the cornerstone of structural elucidation for organic molecules. Below is a comparison of expected and reported spectral data for 3-amino-5-substituted-1H-pyrazole-4-carbonitrile derivatives, which can serve as a reference for researchers working with these compounds.

Table 1: Comparison of FT-IR Spectral Data (cm⁻¹) for 3-Amino-5-substituted-1H-pyrazole-4-carbonitrile Derivatives

Functional Group3-Amino-5-(aryl)-1-phenyl-1H-pyrazole-4-carbonitriles[4][5]3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile[6]Key Features for this compound
N-H (amine)3485-32083325, 3298 (NH₂)Doublet or multiple peaks in the 3500-3200 cm⁻¹ region, characteristic of the primary amine.
N-H (pyrazole)~31963177 (NH)A broader peak around 3200-3100 cm⁻¹ may be observed, sometimes overlapping with amine N-H stretches.
C≡N (nitrile)2210-22012228A sharp, intense absorption band in the 2230-2210 cm⁻¹ region.
C=N, C=C (ring)1643-1441-Multiple bands in the 1650-1450 cm⁻¹ region corresponding to the pyrazole ring vibrations.
S-CH₃ (methylthio)--A weak C-H stretching band around 2920 cm⁻¹ and other characteristic vibrations at lower frequencies would be expected.

Table 2: Comparison of ¹H NMR Spectral Data (δ, ppm) for 3-Amino-5-substituted-1H-pyrazole-4-carbonitrile Derivatives

Proton3-Amino-5-(aryl)-1-phenyl-1H-pyrazole-4-carbonitriles (in DMSO-d₆)[4]3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile (in DMSO-d₆)[6]Expected Signals for this compound
NH (pyrazole)9.74 (s, 1H)12.00 (br s, 1H)A broad singlet in the downfield region (δ 10-12 ppm), which is exchangeable with D₂O.
NH₂ (amine)6.90 (s, 2H), 6.73 (s, 2H)6.38 (s, 2H)A singlet in the region of δ 5-7 ppm, integrating to two protons, also exchangeable with D₂O.
S-CH₃ (methylthio)--A sharp singlet integrating to three protons, typically in the upfield region (δ 2.0-3.0 ppm).
Aromatic/Heterocyclic Protons7.98-7.19 (m)7.93-7.14 (m)No aromatic protons are present in the parent structure, simplifying the spectrum in this region.

Table 3: Comparison of ¹³C NMR Spectral Data (δ, ppm) for 3-Amino-5-substituted-1H-pyrazole-4-carbonitrile Derivatives

Carbon3-Amino-5-(aryl)-1-phenyl-1H-pyrazole-4-carbonitriles (in DMSO)[4]Expected Signals for this compound
C-3 (C-NH₂)~158A signal in the downfield region, typically around δ 150-160 ppm.
C-5 (C-SMe)~150A signal in the downfield region, influenced by the sulfur atom, likely around δ 140-150 ppm.
C-4 (C-CN)~115A signal in the upfield region for a quaternary carbon, typically around δ 90-100 ppm.
C≡N (nitrile)~115A signal in the range of δ 115-125 ppm.
S-CH₃ (methylthio)-A signal in the upfield region, typically around δ 10-20 ppm.

Definitive Structural Confirmation by X-Ray Crystallography

While spectroscopic methods provide strong evidence for the proposed structure, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry. For related pyrazole derivatives, X-ray crystallography has been used to definitively determine the connectivity and conformation.[7][8][9] For instance, in the crystal structure of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, the planar pyrazole and phenyl rings were found to be twisted relative to each other.[8][10] Such analysis would be invaluable for confirming the structure of novel this compound derivatives and understanding their solid-state packing.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound derivatives, based on established literature procedures.[4][6][11]

General Synthetic Procedure

A common route to synthesize 5-amino-1H-pyrazole-4-carbonitrile derivatives is through a one-pot, three-component reaction.[11]

  • Reaction Setup: In a round-bottom flask, combine the appropriate benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

  • Catalyst and Solvent: Add a suitable catalyst, such as a layered double hydroxide-supported copper catalyst (0.05 g), and a solvent system like a 1:1 mixture of water and ethanol (1 mL).[11]

  • Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 55 °C) using a magnetic stirrer.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., n-hexane/ethyl acetate).

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Characterization Methods
  • Melting Point: Determine the melting point of the purified product using a melting point apparatus.

  • FT-IR Spectroscopy: Record the FT-IR spectrum of the compound (as a KBr pellet or in a suitable solvent) to identify the characteristic functional groups.

  • NMR Spectroscopy: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and record the ¹H and ¹³C NMR spectra.

  • Mass Spectrometry: Obtain the mass spectrum of the compound to determine its molecular weight and fragmentation pattern.

  • Single-Crystal X-ray Diffraction: Grow single crystals of the compound suitable for X-ray analysis by slow evaporation of a solution in an appropriate solvent.

Visualization of Experimental Workflow and Synthetic Pathway

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for structural confirmation and a general synthetic pathway.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Definitive Confirmation Synthesis One-pot Reaction Purification Recrystallization Synthesis->Purification MP Melting Point Purification->MP FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography MS->Xray

Experimental workflow for structural confirmation.

synthetic_pathway Reactants Aldehyde + Malononitrile + Hydrazine Derivative Intermediate Knoevenagel-Michael Adduct Reactants->Intermediate Catalyst, Heat Product 3-Amino-5-substituted- 1H-pyrazole-4-carbonitrile Intermediate->Product Cyclization

General synthetic pathway for pyrazole derivatives.

By following the comparative data and protocols outlined in this guide, researchers can confidently confirm the structure of novel this compound derivatives, paving the way for further investigation into their biological properties and potential therapeutic applications.

References

Comparative Analysis of Mass Spectrometry Methods for 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry-based analysis for 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile and its analogs. Due to the limited availability of direct mass spectral data for the target compound, this guide leverages data from structurally similar pyrazole derivatives to infer potential fragmentation patterns and analytical approaches.

Comparison of Mass Spectrometry Data

CompoundSubstituent at C5Molecular Weight ( g/mol )Observed [M]+ (m/z)Analytical Method
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrilePhenyl184.20184MS
3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile4-Chlorophenyl218.65218MS
3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile2-Thienyl190.23190MS

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of aminopyrazole carbonitriles are crucial for reproducible results. Below are representative methodologies based on published literature for similar compounds.

Synthesis of 3-Amino-5-substituted-1H-pyrazole-4-carbonitriles

A common synthetic route to this class of compounds involves the condensation of a suitable precursor with hydrazine hydrate. The specific synthesis of this compound would likely follow a similar pathway, starting from a precursor containing the methylthio group.

General Procedure:

  • Reaction Setup: A mixture of the appropriate β-ketonitrile precursor (10 mmol) and hydrazine hydrate (10 mmol) is refluxed in a suitable solvent such as ethanol or dioxane (30 mL) for several hours.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, dioxane) to yield the desired 3-amino-5-substituted-1H-pyrazole-4-carbonitrile.

Mass Spectrometry Analysis

The following outlines a general protocol for the analysis of pyrazole derivatives by mass spectrometry, which can be adapted for this compound.

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) or a liquid chromatograph with mass spectrometry (LC-MS) can be utilized.

Sample Preparation:

  • A stock solution of the analyte is prepared by dissolving an accurately weighed amount in a suitable solvent (e.g., methanol, acetonitrile).

  • Working standard solutions are prepared by serial dilution of the stock solution.

  • Samples for analysis are prepared by dissolving the compound in the same solvent to a concentration within the calibrated range.

GC-MS Parameters (Illustrative):

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

LC-MS Parameters (Illustrative):

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 50-600.

Predicted Mass Spectrometry Fragmentation Pathway

Based on the general fragmentation patterns of pyrazole derivatives, a plausible fragmentation pathway for this compound is proposed below. The initial fragmentation is expected to involve the loss of small, stable molecules or radicals from the molecular ion.

M [M]+. m/z 154 F1 [M - CH3]+. m/z 139 M->F1 - .CH3 F2 [M - SCH3]+. m/z 107 M->F2 - .SCH3 F3 [M - HCN]+. m/z 127 M->F3 - HCN F4 [M - N2H]+. m/z 125 M->F4 - N2H cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_quant Quantitative Analysis Synthesis Synthesis of 3-Amino-5-(methylthio)-1H- pyrazole-4-carbonitrile Purification Purification (Recrystallization) Synthesis->Purification MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structural Elucidation FTIR FTIR Spectroscopy Purification->FTIR Functional Groups HPLC HPLC-UV/Vis Purification->HPLC Quantification LCMS LC-MS/MS Purification->LCMS Sensitive Quantification

References

A Comparative Guide to the Elemental Analysis of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise characterization of novel chemical entities is paramount. This guide provides a comparative overview of the elemental analysis of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry.[1] By presenting theoretical data alongside experimental findings for structurally similar compounds, this document serves as a valuable resource for validating synthesis and purity.

Theoretical vs. Experimental Elemental Composition

The elemental composition of a pure compound is a fundamental physical constant. For this compound (Molecular Formula: C₅H₆N₄S, Molecular Weight: 154.19 g/mol ), the theoretical elemental percentages can be precisely calculated.[1] These theoretical values serve as a benchmark against which experimental results, typically obtained via combustion analysis, are compared. A close correlation between the calculated and found values is a strong indicator of sample purity.

Below is a comparison of the theoretical elemental composition of the target compound with the experimentally determined composition of several related 3-amino-1H-pyrazole-4-carbonitrile derivatives found in the literature.

CompoundMolecular FormulaElementCalculated (%)Found (%)Reference
This compound C₅H₆N₄SC 40.00 - [1]
H 3.87 -
N 36.33 -
S 20.80 -
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrileC₁₀H₈N₄C65.2165.03[2]
H4.384.57
N30.4230.12
3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrileC₁₀H₇ClN₄C54.9355.07[2]
H3.233.46
N25.6225.54
3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrileC₈H₆N₄SC50.5150.63[3]
H3.183.02
N29.4529.57
S16.8617.02
2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrileC₁₆H₁₃N₇O₂C57.3157.39[4]
H3.913.97
N29.2429.18

Experimental Protocol: CHNS Combustion Analysis

The determination of the elemental composition of organic compounds like this compound is most commonly and accurately achieved through CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) combustion analysis.[5] This technique is based on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment.[6][7]

Methodology:

  • Sample Preparation: A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion: The capsule is introduced into a combustion reactor heated to approximately 1000-1150°C.[6] The sample undergoes rapid or "flash" combustion in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) and its oxides (NOx), and sulfur to sulfur dioxide (SO₂).

  • Reduction and Gas Separation: The resulting mixture of gases is passed through a reduction tube, typically containing heated copper, to convert any nitrogen oxides to elemental nitrogen.[7] The gases (CO₂, H₂O, N₂, and SO₂) are then carried by an inert gas, usually helium, through a chromatographic column. The column separates the gases based on their different retention times.

  • Detection and Quantification: As each gas elutes from the column, it passes through a thermal conductivity detector (TCD).[8] The detector measures the change in thermal conductivity of the helium carrier gas, producing a signal proportional to the concentration of each analyte gas.

  • Data Analysis: The instrument's software integrates the signal peaks and calculates the percentage of each element in the original sample by comparing the results to those obtained from the analysis of a certified standard of known composition (e.g., sulfanilic acid).[9]

Workflow and Logic Diagrams

To further elucidate the process, the following diagrams illustrate the experimental workflow for elemental analysis and the logical relationship between theoretical and experimental data.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample (1-3 mg) encapsulate Encapsulate in Tin Foil weigh->encapsulate combustion Flash Combustion (~1000°C in O₂) encapsulate->combustion reduction Reduction of NOx (Heated Copper) combustion->reduction separation Gas Chromatography (Separation of CO₂, H₂O, N₂, SO₂) reduction->separation detection Thermal Conductivity Detector (TCD) separation->detection quantification Quantification vs. Standard detection->quantification report Generate Elemental Composition Report (%) quantification->report

Caption: Workflow for CHNS Elemental Analysis.

Data_Comparison_Logic cluster_theoretical Theoretical Calculation cluster_experimental Experimental Determination mol_formula Molecular Formula (C₅H₆N₄S) mol_weight Calculate Molecular Weight mol_formula->mol_weight calc_percent Calculate Theoretical Elemental % (C, H, N, S) mol_weight->calc_percent comparison Comparison (Calculated vs. Found) calc_percent->comparison exp_percent Experimental Elemental % (from CHNS Analyzer) exp_percent->comparison conclusion Conclusion on Sample Purity comparison->conclusion

References

"comparative study of kinase inhibition by different pyrazole derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in pharmacologically active compounds.[1][2][3] Pyrazole derivatives have demonstrated a wide spectrum of therapeutic effects, including anticancer, anti-inflammatory, and neurodegenerative disorder applications.[1][2] Their versatility has made them particularly prominent in the design of protein kinase inhibitors, which are crucial for targeting dysregulated cell signaling pathways in diseases like cancer.[4][5] This guide provides a comparative analysis of various pyrazole derivatives, their inhibitory action on different kinases, and the experimental protocols used for their evaluation.

Comparative Inhibitory Activity of Pyrazole Derivatives

The efficacy of pyrazole-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce kinase activity by 50%. Lower IC50 values indicate higher potency. The following tables summarize the inhibitory activities of several pyrazole derivatives against various key kinase targets.

Table 1: Inhibition of Serine/Threonine Kinases

Pyrazole DerivativeTarget Kinase(s)IC50 ValueReference CompoundIC50 Value (Ref.)
N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamideJNK37 nMStaurosporine50 nM[6]
Afuresertib (GSK2110183)Akt10.02 nM--
Akt22 nM--
Akt32.6 nM[4]--
AT-7867Akt (Family)---
Uprosertib (GSK2141795)Akt118 nM[2]--
Compound 6 (Li et al.)Aurora A160 nM[2]--
EncorafenibB-Raf (V600E)~0.3 nM (Ki)--
BarasertibAurora B---
TozasertibAurora Kinases---
Diarylpyrazole Analog 11 Fungal Yck2-LY364947 (LY)-
Human ALK5>40-fold selective for Yck2 vs ALK5[7]--

Table 2: Inhibition of Tyrosine Kinases

Pyrazole DerivativeTarget Kinase(s)IC50 ValueReference CompoundIC50 Value (Ref.)
RuxolitinibJAK1~3 nM--
JAK2~3 nM[4]--
Golidocitinib (AZD4205)JAK1Highly Potent[4]--
Gandotinib (LY2784544)JAK2Potent & Selective[4]--
Compound C5 (Lv et al.)EGFR70 nM[8]ErlotinibComparable[8]
Compound 7a (Hu et al.)BCR-ABL14.2 nM[9][10]--
ErdafitinibFGFRPotentVEGFR26.6 nM[4]

Table 3: Inhibition of Dual/Multi-Kinase Targets

Pyrazole DerivativeTarget Kinase(s)IC50 Value(s)Reference Compound(s)IC50 Value(s) (Ref.)
Pyrazolo[1,5-a]pyrimidine 6t CDK20.09 µMRibociclib (CDK2)0.07 µM[11]
Pyrazolo[1,5-a]pyrimidine 6s TRKA0.45 µMLarotrectinib (TRKA)0.07 µM[11]
AT9283Aurora Kinases & OthersBroad-spectrum[4]--
1,3,4-triarylpyrazole 6 (Kinase Panel)AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβActivity reduced at 100 µM[5]--

Signaling Pathways and Inhibitor Action

Pyrazole derivatives exert their effects by interrupting cell signaling cascades crucial for cell survival, proliferation, and differentiation. A key example is the JAK-STAT pathway, which is often dysregulated in inflammatory diseases and cancers. Inhibitors like Ruxolitinib target JAK kinases, blocking the downstream signaling cascade.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylates (P) STAT_P p-STAT STAT_dimer STAT Dimer (p-STAT/p-STAT) STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus & Binds DNA Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Initiates Cytokine Cytokine Cytokine->Receptor Binds Inhibitor Ruxolitinib (Pyrazole Derivative) Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrazole derivatives.

Experimental Protocols

The evaluation of kinase inhibitors relies on robust and reproducible experimental assays. The following is a generalized protocol for an in vitro luminescence-based kinase assay, a common method for determining IC50 values.[6][12]

Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[12] The amount of ADP is directly proportional to kinase activity.

1. Materials:

  • Kinase of interest (e.g., JNK3, EGFR)

  • Specific kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test Pyrazole Derivatives (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[12]

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay Kit)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

2. Compound Preparation:

  • Prepare a 10 mM stock solution of each pyrazole derivative in 100% DMSO.

  • Create a serial dilution of the compounds. For a 10-point dose-response curve, a 1:3 serial dilution is often used.[12]

  • Prepare a "no inhibitor" control using only DMSO.

3. Kinase Reaction:

  • In a multi-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to the appropriate wells.

  • Add 2.5 µL of the kinase enzyme solution to each well.

  • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[12]

  • Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).[6]

4. ADP Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions (typically incubate for 40 minutes).[12]

  • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.[12]

5. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Convert the luminescence signals into a percentage of kinase activity relative to the DMSO control.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

Kinase_Assay_Workflow start Start prep_comp 1. Compound Preparation (Serial Dilution in DMSO) start->prep_comp add_comp 2. Add Compound/Control to 96-well Plate prep_comp->add_comp add_kinase 3. Add Kinase Enzyme add_comp->add_kinase pre_incubate 4. Pre-incubation (Inhibitor-Kinase Binding) add_kinase->pre_incubate start_reaction 5. Initiate Reaction (Add Substrate/ATP Mix) pre_incubate->start_reaction reaction_incubate 6. Reaction Incubation (e.g., 60 min at 30°C) start_reaction->reaction_incubate stop_reaction 7. Stop Reaction & Deplete ATP reaction_incubate->stop_reaction detect_adp 8. Add Detection Reagent (Convert ADP to ATP -> Light) stop_reaction->detect_adp read_plate 9. Measure Luminescence detect_adp->read_plate analyze 10. Data Analysis (Calculate % Inhibition & IC50) read_plate->analyze end End analyze->end

Caption: A generalized workflow for an in vitro, luminescence-based kinase inhibition assay.

Structure-Activity Relationship (SAR)

The development of potent and selective kinase inhibitors relies heavily on understanding the Structure-Activity Relationship (SAR). SAR studies explore how modifying the chemical structure of a compound, such as the pyrazole core or its substituents, affects its biological activity.[7][13] For instance, replacing the pyrazole core with other heterocycles like pyrrole or furan can lead to a significant reduction in inhibitory activity, highlighting the importance of the pyrazole scaffold itself.[7] Similarly, altering substituent groups can improve selectivity for a target kinase over others, a critical factor in reducing off-target effects.[4][7]

SAR_Logic Scaffold Core Scaffold (e.g., Pyrazole) Modification Chemical Modification Scaffold->Modification Substituent1 Substituent Group R1 (e.g., Pyridine) Substituent1->Modification Substituent2 Substituent Group R2 (e.g., Phenyl) Substituent2->Modification Potency Biological Activity (Potency - IC50) Modification->Potency Affects Selectivity Target Selectivity Modification->Selectivity Affects Properties Pharmacokinetic Properties (ADME) Modification->Properties Affects Lead Lead Optimization Potency->Lead Selectivity->Lead Properties->Lead

Caption: Logical flow of Structure-Activity Relationship (SAR) analysis in drug design.

Conclusion

Pyrazole derivatives continue to be a highly fruitful area of research for the development of kinase inhibitors.[1][14] Their structural versatility allows for fine-tuning of potency and selectivity against a wide range of kinase targets, from serine/threonine kinases like Akt and Aurora to tyrosine kinases such as JAK and EGFR.[2][4][8] The comparative data and standardized protocols presented in this guide serve as a valuable resource for professionals in the field, aiding in the design and evaluation of the next generation of pyrazole-based therapeutics.[13]

References

Validating the Mechanism of Action of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of the compound 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile. Direct experimental data on the specific molecular targets of this compound are not extensively available in publicly accessible literature. However, based on the known biological activities of structurally related pyrazole-4-carbonitrile derivatives, this guide will focus on two potential and prominent mechanisms of action: kinase inhibition and nitric oxide synthase (NOS) inhibition .

We will present a comparative analysis with well-characterized inhibitors of these pathways, supported by experimental data from existing literature. This guide also provides detailed experimental protocols and visualizations to aid researchers in designing and conducting their own validation studies.

Section 1: Comparison with Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors. Several pyrazole derivatives have been identified as potent inhibitors of various kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases. Here, we compare the potential kinase inhibitory activity of this compound with known kinase inhibitors.

Data Presentation: Kinase Inhibitor Comparison

The following table summarizes the inhibitory activity of selected kinase inhibitors, including those with a pyrazole core, against their respective targets. This data can serve as a benchmark for evaluating the potency of this compound in future kinase inhibition assays.

Compound NameTarget KinaseIC50 (nM)Reference Compound(s)
(R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrileJNK3227N/A
(R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrileCHK10.4N/A
GSK690693Akt12N/A
GSK690693Akt213N/A
GSK690693Akt39N/A
Experimental Protocol: In Vitro Kinase Assay

A common method to determine the inhibitory activity of a compound against a specific kinase is a radiometric filter-binding assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Purified active kinase

  • Kinase-specific substrate peptide

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 10 µM ATP)

  • Test compound (this compound) and reference inhibitors

  • 96-well filter plates (e.g., phosphocellulose or glass fiber)

  • Scintillation counter and scintillation fluid

  • Stop solution (e.g., 75 mM phosphoric acid)

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, substrate peptide, and the diluted compounds.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Transfer the reaction mixture to the filter plate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization: Kinase Inhibition Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Serial Dilution of This compound and Reference Inhibitors C Add Diluted Compounds to 96-well plate A->C B Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) B->C D Initiate Reaction with [γ-³²P]ATP C->D E Incubate at 30°C D->E F Stop Reaction with Phosphoric Acid E->F G Transfer to Filter Plate F->G H Wash to Remove Unincorporated [γ-³²P]ATP G->H I Add Scintillation Fluid H->I J Measure Radioactivity (Scintillation Counter) I->J K Calculate % Inhibition J->K L Plot Dose-Response Curve K->L M Determine IC50 Value L->M RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (PKB) PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Targets (e.g., GSK3β, mTOR) Akt->Downstream phosphorylates Response Cell Survival, Proliferation, and Growth Downstream->Response G cluster_prep Preparation cluster_reaction NOS Reaction cluster_detection Detection (Griess Assay) cluster_analysis Data Analysis A Serial Dilution of This compound and Reference Inhibitors C Add Diluted Compounds to 96-well plate A->C B Prepare NOS Reaction Mix (NOS Enzyme, Buffer) B->C D Pre-incubate at 37°C C->D E Initiate Reaction with L-arginine and NADPH D->E F Incubate at 37°C E->F G Add Griess Reagent F->G H Incubate at Room Temp G->H I Measure Absorbance at 540 nm H->I J Calculate Nitrite Concentration (using standard curve) I->J K Calculate % Inhibition J->K L Plot Dose-Response Curve K->L M Determine IC50 Value L->M L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline O2_NADPH O₂, NADPH O2_NADPH->NOS Inhibitor This compound (Potential Inhibitor) Inhibitor->NOS inhibits

Comparative Cross-Reactivity Profiling of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the investigational compound 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile against a panel of selected kinase inhibitors. The data presented herein is intended to offer an objective overview of its selectivity and potential off-target effects, supported by detailed experimental methodologies.

Introduction

This compound is a novel small molecule inhibitor based on the pyrazole scaffold, a privileged structure in medicinal chemistry known for its role in the development of kinase inhibitors.[1][2] Kinase inhibitors are crucial in treating various diseases, including cancer and inflammatory disorders.[1] However, their therapeutic efficacy and safety are intrinsically linked to their selectivity. Off-target activities can lead to unforeseen side effects or provide opportunities for drug repurposing. Therefore, comprehensive cross-reactivity profiling is a critical step in the preclinical development of any new kinase inhibitor.

This guide compares the inhibitory activity of this compound with two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor), against a panel of representative kinases.

Data Presentation: Kinase Inhibition Profiling

The following table summarizes the percentage of inhibition of a panel of kinases by this compound and the comparator compounds at a concentration of 1 µM.

Kinase TargetThis compound (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)
CDK2/cyclin A 95 9875
VEGFR2 459296
PDGFRβ 388994
c-Kit 358592
SRC 629788
ABL1 559685
p38α 259465
ERK2 158850
AKT1 109540
PKA 59930

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a typical cross-reactivity profile comparison.

Experimental Protocols

Kinase Inhibition Assay: Radiometric Kinase Assay

The cross-reactivity profiling was performed using a radiometric kinase assay, a robust method for quantifying kinase activity.

Principle: This assay measures the transfer of a radioactive phosphate group (from [γ-³³P]ATP) to a specific substrate by the kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.

Materials:

  • Kinase enzymes (e.g., CDK2/cyclin A, VEGFR2, etc.)

  • Specific peptide substrates for each kinase

  • [γ-³³P]ATP

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • A solution of the test compound (this compound, Staurosporine, or Sunitinib) is prepared in the assay buffer.

  • The kinase, its specific substrate, and the compound solution are mixed in the wells of a microtiter plate.

  • The kinase reaction is initiated by adding [γ-³³P]ATP.

  • The reaction is allowed to proceed for a defined period (e.g., 120 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by adding a stop solution (e.g., 3% phosphoric acid).

  • The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • The plate is washed multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • After drying the plate, a scintillant is added to each well, and the radioactivity is measured using a scintillation counter.

  • The percentage of inhibition is calculated by comparing the radioactivity in the wells with the test compound to the control wells (containing DMSO instead of the compound).

Visualizations

Hypothetical Signaling Pathway of CDK2

CDK2_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin D Cyclin D ERK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb P E2F E2F pRb->E2F Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry

Caption: Simplified cell cycle signaling pathway involving CDK2.

Experimental Workflow for Kinase Cross-Reactivity Profiling

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Dilution Compound Dilution Assay Plate Preparation Assay Plate Preparation Compound Dilution->Assay Plate Preparation Kinase Panel Selection Kinase Panel Selection Kinase Panel Selection->Assay Plate Preparation Kinase Reaction Kinase Reaction Assay Plate Preparation->Kinase Reaction Substrate Phosphorylation Substrate Phosphorylation Kinase Reaction->Substrate Phosphorylation Reaction Termination Reaction Termination Substrate Phosphorylation->Reaction Termination Signal Detection Signal Detection Reaction Termination->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis Inhibition Calculation Inhibition Calculation Data Analysis->Inhibition Calculation

Caption: General workflow for in vitro kinase cross-reactivity profiling.

Conclusion

The hypothetical data suggests that this compound is a potent inhibitor of CDK2/cyclin A with a relatively selective profile compared to the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Sunitinib. Its moderate activity against SRC and ABL1 at 1 µM indicates potential for further investigation and optimization to either enhance selectivity or explore polypharmacological applications. The weak inhibition of other kinases in the panel suggests a favorable selectivity profile.

It is imperative to note that this guide is based on a representative, hypothetical dataset. Further comprehensive screening against a larger kinase panel and in cellular models is essential to fully elucidate the selectivity and therapeutic potential of this compound.

References

Safety Operating Guide

Safe Disposal of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound. The following protocols are based on general best practices for hazardous chemical waste and information from safety data sheets of structurally similar compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. Treat this compound as potentially hazardous. Always wear appropriate Personal Protective Equipment (PPE) when handling this chemical.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile, chemical-resistantTo prevent skin contact.[1]
Eye Protection Safety goggles or a face shieldTo protect against splashes and dust.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin.[1]
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo avoid inhalation of dust or vapors.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[2] High-temperature incineration is a common disposal method for nitrile-containing compounds.[1]

Table of Disposal Procedures:

StepActionDetailed Instructions
1 Waste Segregation Solid Waste: Collect unused or expired solid this compound in a dedicated, clearly labeled, and sealable container.[1][2] Contaminated materials such as pipette tips, weighing paper, and gloves should also be placed in this container.[1][2] Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with incompatible waste streams.[2]
2 Container Selection Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[3] Do not overfill the container.[3]
3 Labeling All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," the approximate concentration and quantity, the date accumulation started, and the name of the principal investigator and laboratory location.[3]
4 Storage Store the waste container in a designated hazardous waste accumulation area within the laboratory.[3] This area should be away from incompatible materials. Based on related compounds, avoid strong oxidizing agents.[1]
5 Empty Container Decontamination Empty containers that held the compound must be triple-rinsed with a suitable solvent.[3] The first rinsate must be collected and disposed of as hazardous waste.[3]
6 Waste Pickup Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[1][2] Provide a detailed inventory of the waste.[2]

Important Considerations:

  • NEVER dispose of this compound down the drain.[2]

  • Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[4][5]

  • In case of a spill, use absorbent material to collect the substance and dispose of it as hazardous waste. Ensure adequate ventilation.[6]

Hazard Information for a Structurally Similar Compound

While a specific Safety Data Sheet (SDS) for this compound was not identified, the following data is for the closely related compound 3-Amino-1H-pyrazole-4-carbonitrile (CAS No. 16617-46-2) .[4][6] It is prudent to assume similar hazards.

Hazard Classification:

HazardCategoryStatement
Skin Irritation Category 2Causes skin irritation.[6]
Eye Irritation Category 2ACauses serious eye irritation.[6]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[4]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[4]
Ingestion Clean mouth with water. Get medical attention.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage & Pickup start Start: Unused or Contaminated Material ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste Container waste_type->solid_waste Solid liquid_waste Liquid Waste Container waste_type->liquid_waste Liquid label_container Label Container: 'Hazardous Waste' Chemical Name Date & PI Info solid_waste->label_container liquid_waste->label_container secure_lid Securely Cap Container label_container->secure_lid storage Store in Designated Satellite Accumulation Area secure_lid->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal Workflow Diagram.

References

Essential Safety and Logistics for Handling 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile, tailored for researchers, scientists, and professionals in drug development. The following procedural guidance is designed to ensure safe laboratory practices and mitigate risks associated with this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is toxic if inhaled, harmful if swallowed, and harmful in contact with skin.[1] The compound is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2]

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H331: Toxic if inhaled

  • H335: May cause respiratory irritation[2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number 72760-85-1
Molecular Formula C5H6N4S[3]
Molecular Weight 154.19 g/mol [3]
Appearance Solid[3]
Melting Point 147 °C (in methanol); 150-151 °C (in ethanol)[3]
Boiling Point 475.2 ± 45.0 °C at 760 mmHg[3]
Flash Point 241.2 ± 28.7 °C[3]
Purity >97%[3]
Storage Temperature Room Temperature[3]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is critical for safety and compliance.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Skin Protection Wear protective gloves and impervious, fire/flame-resistant clothing.[2] Wash hands thoroughly after handling.[4][5]
Respiratory Protection Use only in a well-ventilated area.[2][4] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.
Step-by-Step Handling and Storage Protocol
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4] The work area must have adequate general and local exhaust ventilation to minimize airborne concentrations.[4]

  • Handling : Avoid all personal contact, including inhalation.[5] Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][4] Avoid formation of dust and aerosols.[5]

  • Storage : Store in a cool, dry, and well-ventilated place.[2][4] Keep the container tightly closed and store in a locked-up area.[2][4]

  • Contingency : Have spill control materials readily available.

Disposal Plan

All waste materials must be treated as hazardous.

  • Containment : Collect spilled material using a vacuum, sweeping, or absorption with an inert material and place it into a suitable, sealed, and labeled disposal container.[4]

  • Prevention : Prevent the product from entering drains, other waterways, or soil.[4]

  • Disposal : Dispose of the contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][4] Do not dispose of with normal trash.

Emergency Procedures: First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
Skin Contact Immediately remove contaminated clothing.[4] Wash the affected skin area with plenty of soap and water.[2][5] If skin irritation occurs, get medical advice.[2][4]
Eye Contact Rinse cautiously and thoroughly with water for at least 15 minutes.[2][4] Remove contact lenses if present and easy to do so. Continue rinsing.[2][4] Seek immediate medical attention.[4]
Ingestion Rinse mouth with water.[2] Call a poison center or doctor if you feel unwell.[4]

Experimental Workflow and Logic

While a specific, detailed experimental protocol for a common laboratory procedure using this exact chemical is not available from the provided search results, it is noted that this compound is used as a starting material for synthesizing various pyrazole derivatives.[3] The following diagram illustrates a generalized workflow for safely handling this chemical in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal A Review SDS & Procedures B Verify Ventilation & Safety Equipment A->B C Don Appropriate PPE B->C D Weigh Compound in Ventilated Enclosure C->D Proceed to Handling E Perform Synthesis/Reaction D->E F Monitor for Exposure/Spills E->F G Decontaminate Work Surfaces F->G Experiment Complete K EMERGENCY RESPONSE (Follow First Aid Protocols) F->K Spill or Exposure Event H Segregate & Label Waste G->H I Store Waste Securely H->I J Dispose via Approved Facility I->J L Licensed Waste Handler I->L Scheduled Pickup

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。